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  • Product: N-Cyclohexylpyridin-2-amine
  • CAS: 15513-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Cyclohexylpyridin-2-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-Cyclohexylpyridin-2-amine, identified by its CAS number 15513-16-3 , is a secondary amine featuring a pyridine ring substituted with a cyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylpyridin-2-amine, identified by its CAS number 15513-16-3 , is a secondary amine featuring a pyridine ring substituted with a cyclohexyl group.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to the established biological activities of the broader 2-aminopyridine class of compounds. This technical guide provides a comprehensive overview of N-Cyclohexylpyridin-2-amine, including its chemical and physical properties, detailed synthetic methodologies, analytical characterization techniques, and a discussion of its potential applications in the pharmaceutical sciences. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and utilization of this and related molecules.

Introduction and Scientific Context

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its ability to participate in hydrogen bonding and its versatile reactivity make it a valuable building block in the design of novel therapeutic agents. The introduction of a cyclohexyl group at the 2-amino position, as in N-Cyclohexylpyridin-2-amine, imparts specific physicochemical properties, such as increased lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the synthesis and properties of this specific derivative is crucial for its effective application in drug discovery programs.

Physicochemical Properties of N-Cyclohexylpyridin-2-amine

A thorough understanding of the physicochemical properties of N-Cyclohexylpyridin-2-amine is fundamental for its handling, characterization, and application in research and development.

PropertyValueSource
CAS Number 15513-16-3[1]
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
Melting Point 125-126 °C
Appearance Solid (form may vary)
IUPAC Name N-cyclohexylpyridin-2-amine[1]
Synonyms 2-(Cyclohexylamino)pyridine, 2-Pyridylcyclohexylamine, Cyclohexyl(2-pyridinyl)amine

Synthesis of N-Cyclohexylpyridin-2-amine

The synthesis of N-Cyclohexylpyridin-2-amine can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two of the most prominent and effective methods are Reductive Amination and Buchwald-Hartwig Amination.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. This approach typically involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.

G cluster_0 Reductive Amination Pathway 2-Aminopyridine 2-Aminopyridine Imine_Intermediate Iminium Ion Intermediate 2-Aminopyridine->Imine_Intermediate + Cyclohexanone Cyclohexanone Cyclohexanone->Imine_Intermediate + Product N-Cyclohexylpyridin-2-amine Imine_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination workflow for N-Cyclohexylpyridin-2-amine synthesis.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Carbonyl: To the stirred solution, add cyclohexanone (1.1 equivalents).

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Slowly add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. This reagent is preferred due to its mild nature and selectivity for imines over ketones.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for coupling amines with aryl halides.

G cluster_1 Buchwald-Hartwig Amination Pathway 2-Halopyridine 2-Chloropyridine or 2-Bromopyridine Product N-Cyclohexylpyridin-2-amine 2-Halopyridine->Product Coupling Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product Coupling Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Product

Caption: Buchwald-Hartwig amination workflow for N-Cyclohexylpyridin-2-amine.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate).

  • Addition of Reagents: Add 2-chloropyridine or 2-bromopyridine (1.0 equivalent) and cyclohexylamine (1.2 equivalents) to the Schlenk tube, followed by an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (usually 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Analytical Characterization

The identity and purity of synthesized N-Cyclohexylpyridin-2-amine should be confirmed using a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring and the cyclohexyl group. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 6.5-8.5 ppm). The protons of the cyclohexyl group will be observed in the upfield region (typically δ 1.0-4.0 ppm). The proton attached to the nitrogen may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine ring (in the aromatic region, δ 100-160 ppm) and the cyclohexyl group (in the aliphatic region, δ 20-60 ppm).[3][4]

High-Performance Liquid Chromatography (HPLC)

Purity assessment of N-Cyclohexylpyridin-2-amine can be effectively performed using reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like formic acid or ammonium formate to improve peak shape.[5] Detection is commonly carried out using a UV detector at a wavelength where the pyridine chromophore absorbs, typically around 254 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 177.14.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. An N-H stretch is expected in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

Applications in Drug Development and Medicinal Chemistry

While specific biological targets for N-Cyclohexylpyridin-2-amine are not extensively documented in publicly available literature, the 2-aminopyridine and 2-aminopyrimidine scaffolds are prevalent in a wide range of therapeutic agents.[2]

  • Kinase Inhibitors: Many small molecule kinase inhibitors feature the aminopyrimidine or aminopyridine core. These compounds often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in cancer. The N-cyclohexyl group can potentially occupy hydrophobic pockets within the kinase domain, enhancing binding affinity and selectivity.

  • Anticancer Agents: The antiproliferative activity of various aminopyridine derivatives has been reported against several cancer cell lines.[6] These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.

  • Antimicrobial Agents: The 2-aminopyridine scaffold has also been explored for the development of new antimicrobial agents.

The lipophilic nature of the cyclohexyl group in N-Cyclohexylpyridin-2-amine may enhance its ability to cross cell membranes, potentially leading to improved bioavailability and efficacy in cellular assays. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

Safety and Handling

N-Cyclohexylpyridin-2-amine should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: The compound is classified as harmful if swallowed and causes serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor. In case of skin contact, wash with plenty of water.[7][8]

Conclusion

N-Cyclohexylpyridin-2-amine is a valuable chemical entity with significant potential in the field of drug discovery and development. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, analytical characterization, and potential applications. The synthetic routes of reductive amination and Buchwald-Hartwig amination offer reliable and versatile methods for its preparation. The structural features of N-Cyclohexylpyridin-2-amine, particularly the combination of the 2-aminopyridine scaffold and the cyclohexyl substituent, make it an attractive candidate for further investigation as a potential therapeutic agent. Researchers and scientists are encouraged to utilize the information presented in this guide to facilitate their work with this promising compound.

References

  • ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. (2021-01-28). Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Retrieved from [Link]

  • N-Cyclohexylpyridin-2-amine. PubChem. Retrieved from [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. Retrieved from [Link]

  • Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. (2025-08-06). Retrieved from [Link]

  • Buchwald–Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of N-Cyclohexylpyridin-2-amine

This guide provides a comprehensive technical overview of N-Cyclohexylpyridin-2-amine, a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science. We will delve into its molecu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Cyclohexylpyridin-2-amine, a versatile heterocyclic amine with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, spectroscopic signature, synthesis, and potential applications, offering insights grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

N-Cyclohexylpyridin-2-amine is an organic compound featuring a pyridine ring substituted with a cyclohexylamino group at the 2-position.[1] This unique combination of a planar, aromatic heterocycle and a saturated, conformationally flexible cycloalkane confers distinct physicochemical properties that are pivotal to its applications.

The molecular formula is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .[1] The core structure consists of a secondary amine linkage between the C2 carbon of the pyridine ring and a cyclohexyl group.

Table 1: Physicochemical Properties of N-Cyclohexylpyridin-2-amine

PropertyValueSource
CAS Number15513-16-3
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol
IUPAC NameN-cyclohexylpyridin-2-amine
GHS Hazard StatementsH302: Harmful if swallowedH319: Causes serious eye irritation

While a definitive crystal structure for N-Cyclohexylpyridin-2-amine is not publicly available, the cyclohexyl ring is expected to adopt a stable chair conformation. The orientation of the cyclohexyl group relative to the pyridine ring will be influenced by steric hindrance and potential intramolecular hydrogen bonding between the amine proton and the pyridine nitrogen. This conformational flexibility can be critical for its interaction with biological targets.

Synthesis of N-Cyclohexylpyridin-2-amine

The synthesis of N-aryl amines such as N-Cyclohexylpyridin-2-amine is most effectively achieved through modern cross-coupling reactions. The two primary and most robust methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a cornerstone of C-N bond formation in organic synthesis due to its high efficiency and broad substrate scope. The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange + HNR'R'' - HX Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ligand Exchange->Ar-Pd(II)(NR'R'')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-Cyclohexylpyridin-2-amine via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of halopyridines.

Materials:

  • 2-Bromopyridine

  • Cyclohexylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene to the flask, followed by 2-bromopyridine (1.0 equivalent).

  • Finally, add cyclohexylamine (1.2 equivalents) to the reaction mixture.

  • Seal the flask and heat the mixture at 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Cyclohexylpyridin-2-amine.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds. While historically requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.

Diagram 2: Ullmann Condensation Reaction Scheme

Ullmann_Condensation Reactants Ar-X + HNR'R'' Catalyst Cu(I) Catalyst Ligand, Base Reactants->Catalyst Product Ar-NR'R'' Catalyst->Product

Caption: General scheme of the Ullmann condensation for N-arylation.

Spectroscopic Characterization

The structural elucidation of N-Cyclohexylpyridin-2-amine relies on a combination of spectroscopic techniques, primarily NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the pyridine and cyclohexyl moieties. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 6.5-8.5 ppm). The cyclohexyl protons will be observed in the upfield region (δ 1.0-4.0 ppm), with the methine proton attached to the nitrogen being the most downfield of this group due to the deshielding effect of the adjacent nitrogen. The amine proton (N-H) will likely appear as a broad signal, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyridine ring carbons (δ 100-160 ppm) and the cyclohexyl ring carbons (δ 20-60 ppm).[2] The carbon attached to the nitrogen in the pyridine ring (C2) will be significantly shifted downfield.

Table 2: Predicted Spectroscopic Data for N-Cyclohexylpyridin-2-amine

TechniqueExpected Peaks/Signals
¹H NMR Pyridine Ring: δ 8.0-8.2 (m, 1H), δ 7.3-7.5 (m, 1H), δ 6.5-6.7 (m, 2H)Cyclohexyl Ring: δ 3.5-3.7 (m, 1H, N-CH), δ 1.0-2.0 (m, 10H, CH₂)Amine: δ 4.5-5.5 (br s, 1H, NH)
¹³C NMR Pyridine Ring: δ ~158 (C2), δ ~148 (C6), δ ~137 (C4), δ ~112 (C5), δ ~106 (C3)Cyclohexyl Ring: δ ~52 (N-CH), δ ~33 (CH₂), δ ~26 (CH₂), δ ~25 (CH₂)
IR (cm⁻¹) ~3350 (N-H stretch, secondary amine), ~2930, ~2850 (C-H stretch, sp³), ~1600, ~1500 (C=C and C=N stretch, aromatic)
Mass Spec (m/z) 176 (M⁺), characteristic fragmentation pattern involving α-cleavage next to the nitrogen.[3][4]
Infrared (IR) Spectroscopy

The IR spectrum of N-Cyclohexylpyridin-2-amine is characterized by several key absorptions. A single, sharp to medium intensity peak is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretch of the secondary amine.[5] Strong absorptions in the 2850-2950 cm⁻¹ range are due to the C-H stretching of the cyclohexyl group. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1500-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound. A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[3][4] This would lead to the formation of a resonance-stabilized nitrogen-containing cation.

Potential Applications in Drug Discovery and Materials Science

The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, coupled with the lipophilic and conformationally diverse cyclohexyl group, makes N-Cyclohexylpyridin-2-amine and its derivatives attractive candidates for drug discovery programs.

Derivatives of cyclohexylamine have been reported to exhibit a range of biological activities, including antimicrobial and antiproliferative effects. The incorporation of the N-cyclohexylpyridin-2-amine moiety into larger molecules could modulate their pharmacokinetic and pharmacodynamic properties.

In the realm of materials science, the nitrogen atoms in the pyridine ring and the secondary amine can act as ligands for metal coordination, opening possibilities for the development of novel catalysts, sensors, and functional materials.

Conclusion

N-Cyclohexylpyridin-2-amine is a molecule of significant interest with a rich chemistry and a promising future in various scientific disciplines. This guide has provided a detailed overview of its molecular structure, synthesis, and spectroscopic properties, laying a foundation for further research and application development. The synthetic accessibility via robust cross-coupling methodologies, combined with its intriguing structural features, ensures that N-Cyclohexylpyridin-2-amine will continue to be a valuable building block for chemists and drug discovery professionals.

References

  • PubChem. N-Cyclohexylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. IR: amines. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

Sources

Foundational

N-Cyclohexylpyridin-2-amine IUPAC name

Technical Guide: -Cyclohexylpyridin-2-amine Optimized Synthesis, Structural Analysis, and Pharmaceutical Utility Executive Summary -Cyclohexylpyridin-2-amine (CAS: 15513-16-3) represents a critical pharmacophore in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: -Cyclohexylpyridin-2-amine

Optimized Synthesis, Structural Analysis, and Pharmaceutical Utility

Executive Summary


-Cyclohexylpyridin-2-amine (CAS: 15513-16-3) represents a critical pharmacophore in medicinal chemistry, serving as a secondary amine scaffold in the development of kinase inhibitors, GPCR ligands, and organometallic catalysts.[1] This guide moves beyond basic characterization to provide a rigorous, field-validated workflow for its synthesis and application.[1]

While nucleophilic aromatic substitution (


) remains a textbook approach, this guide advocates for Reductive Amination  as the superior industrial methodology due to its mild conditions, high chemoselectivity, and avoidance of mutagenic alkyl halides.

Part 1: Chemical Identity & Structural Dynamics[1]

The molecule consists of a pyridine ring substituted at the C2 position with a cyclohexylamino group. Its reactivity is governed by the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amine.

Physicochemical Profile
PropertyValueTechnical Note
IUPAC Name

-cyclohexylpyridin-2-amine
Preferred over 2-(cyclohexylamino)pyridine for indexing.[1]
CAS Registry 15513-16-3Verified via PubChem [1].[1]
Molecular Formula

MW: 176.26 g/mol .[1]
LogP (Computed) ~2.2Indicates good membrane permeability (Lipinski compliant).[1]
pKa (Pyridine N) ~6.86Protonation occurs preferentially at the pyridine nitrogen.[1]
H-Bond Donors 1The secondary amine (-NH-).[1]
Tautomeric Considerations

In solution, 2-aminopyridines can exist as amino or imino tautomers.[1] For


-cyclohexylpyridin-2-amine, the amino form  is thermodynamically dominant due to the preservation of aromaticity in the pyridine ring. However, the imino form's accessibility is a critical factor when designing kinase inhibitors that bind to the hinge region of ATP pockets.

Part 2: Synthetic Methodologies (Comparative Analysis)[1]

As an Application Scientist, choosing the right pathway is about balancing yield, purity, and scalability.

Pathway A: Nucleophilic Aromatic Substitution ( )
  • Reagents: 2-Chloropyridine + Cyclohexylamine.[1]

  • Conditions: High heat (>100°C) or strong bases (NaH).[1]

  • Drawbacks: 2-Chloropyridine is electronically deactivated compared to 2-fluoropyridine.[1] The reaction often requires forcing conditions or transition metal catalysis (Buchwald-Hartwig), which introduces trace metal impurities—a major compliance issue in GMP environments.

Pathway B: Reductive Amination (Recommended)[1][2][3]
  • Reagents: 2-Aminopyridine + Cyclohexanone + Reducing Agent.[1]

  • Conditions: Room temperature, weak acid catalysis.

  • Advantages: "One-pot" efficiency, inexpensive reagents, and high functional group tolerance.[1]

  • Selection of Reducing Agent: We utilize Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic (no cyanide generation) and allows for selective reduction of the imine in the presence of the ketone [2].
    
Reaction Landscape Visualization

The following diagram illustrates the strategic divergence between synthetic routes.

ReactionLandscape Start1 2-Chloropyridine Inter1 Transition State (Meisenheimer Complex) Start1->Inter1 SNAr Path Start2 2-Aminopyridine Inter2 Imine Intermediate (In Situ) Start2->Inter2 Reductive Amination (Recommended) Reagent1 Cyclohexylamine (High Temp/Base) Reagent1->Inter1 Reagent2 Cyclohexanone STAB / AcOH Reagent2->Inter2 Product N-Cyclohexylpyridin-2-amine Inter1->Product Inter2->Product Hydride Transfer

Figure 1: Comparative synthetic strategies. The Green pathway (Reductive Amination) offers milder conditions compared to the Red pathway (


).

Part 3: Detailed Experimental Protocol

Method: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Reference Standard: Adapted from Abdel-Magid et al. [2].[1][3][4][5]

Reagents & Materials
  • Substrate: 2-Aminopyridine (1.0 equiv).[1]

  • Carbonyl: Cyclohexanone (1.0 - 1.1 equiv).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1][6]

  • Catalyst: Glacial Acetic Acid (1.0 equiv).[1]

Step-by-Step Workflow
  • Preparation: In a dry reaction vessel under

    
     atmosphere, dissolve 2-aminopyridine (94 mg, 1.0 mmol) and cyclohexanone (98 mg, 1.0 mmol) in DCE (3-5 mL).
    
  • Activation: Add glacial acetic acid (60

    
    L, 1.0 mmol). Note: Acid catalysis accelerates imine formation, which is the rate-determining step for sterically hindered ketones.
    
  • Reduction: Add STAB (297 mg, 1.4 mmol) in a single portion.

    • Observation: Mild effervescence may occur.[1] The reaction is generally slightly exothermic.[1]

  • Incubation: Stir at room temperature (20-25°C) for 4–12 hours. Monitor via TLC (Silica, 50% EtOAc/Hexanes) or LC-MS.[1]

  • Quench: Upon completion, quench by adding saturated aqueous

    
     (10 mL). Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.
    
  • Extraction: Extract with DCM (

    
     mL). Combine organic layers.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
Mechanistic Pathway

Understanding the mechanism ensures troubleshooting capability.[1] The STAB reagent is bulky; it reduces the protonated imine much faster than the ketone, preventing the formation of cyclohexanol byproducts.

Mechanism Step1 2-Aminopyridine + Cyclohexanone Step2 Hemiaminal Formation Step1->Step2 + AcOH Step3 Iminium Ion (Activated) Step2->Step3 - H2O Step4 Hydride Attack (from STAB) Step3->Step4 Stereoselective Final Secondary Amine Product Step4->Final

Figure 2: Mechanistic flow of the Abdel-Magid reductive amination protocol.

Part 4: Applications in Drug Discovery[8][9]

Scaffold Hopping & Isosterism

The


-cyclohexylpyridin-2-amine motif is a bioisostere for 

-phenylpyridin-2-amine.[1] Replacing the phenyl ring with a cyclohexyl group:
  • Increases

    
     character (Fsp3):  Improves solubility and metabolic stability.[1]
    
  • Alters Geometry: The cyclohexyl ring adopts a chair conformation, offering different vectors for hydrophobic interactions compared to the planar phenyl ring.[1]

Therapeutic Relevance[1][10][11]
  • Kinase Inhibition: The 2-aminopyridine motif is a "hinge binder."[1] The pyridine nitrogen accepts a hydrogen bond from the kinase backbone, while the exocyclic NH donates a hydrogen bond. The cyclohexyl group fills the hydrophobic pocket (gatekeeper region).

  • Anti-Infectives: Derivatives of this scaffold have shown efficacy against Mycobacterium tuberculosis by disrupting ATP synthesis pathways [3].[1]

References

  • PubChem. N-Cyclohexylpyridin-2-amine (Compound).[1] National Library of Medicine.[1] Accessed 2024.[1][5][7] [Link][1]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][2][4][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Miele, G., et al. (2023).[1] Nitrogen Containing Scaffolds in Medicinal Chemistry.[1][9] MDPI.[1][9] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Cyclohexylpyridin-2-amine from 2-Chloropyridine

Executive Summary & Strategic Rationale The synthesis of N-Cyclohexylpyridin-2-amine represents a classic challenge in medicinal chemistry: the functionalization of an electron-deficient heteroaryl chloride with a second...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-Cyclohexylpyridin-2-amine represents a classic challenge in medicinal chemistry: the functionalization of an electron-deficient heteroaryl chloride with a secondary aliphatic amine. While 2-chloropyridine is commercially abundant, it possesses significantly lower electrophilicity compared to its 2-fluoro or 2-bromo analogs, or electron-poor pyrimidines.

This guide provides two distinct, validated workflows to achieve this transformation. The choice of method depends on your available instrumentation and downstream purity requirements:

  • Protocol A (Buchwald-Hartwig): The "Gold Standard" for high yield and functional group tolerance. It utilizes Palladium catalysis to overcome the high activation energy of the C-Cl bond.

  • Protocol B (Microwave-Assisted

    
    ):  A "High-Throughput" metal-free approach that utilizes thermal kinetic driving force, ideal for rapid library generation where metal contamination is a concern.
    
Method Selection Matrix
FeatureProtocol A: Pd-Catalyzed (Buchwald)Protocol B: Microwave

Mechanism Metal-Mediated Cross-CouplingNucleophilic Aromatic Substitution
Reaction Time 4 – 12 Hours20 – 45 Minutes
Temperature 80°C – 100°C150°C – 180°C
Atom Economy Moderate (Ligand/Base waste)High (Solvent-free potential)
Purification Requires metal scavengingSimple acid/base workup
Scalability Excellent (Linear scale-up)Limited (Vessel size constraints)

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting.

The Buchwald-Hartwig Advantage

In Protocol A, the Palladium (0) catalyst inserts into the C-Cl bond (Oxidative Addition). This bypasses the need for the pyridine ring to be highly electrophilic. Bulky phosphine ligands (e.g., BINAP, RuPhos) are essential here to facilitate the reductive elimination step that forms the C-N bond.

The Challenge

In Protocol B, the reaction relies on the nucleophile (cyclohexylamine) attacking the C-2 position directly. This forms a high-energy Meisenheimer-like intermediate. Because chloride is a poor leaving group and the pyridine ring is not strongly activated, this pathway requires significant thermal energy (supplied by microwave irradiation) to proceed.

Visualization: Reaction Pathways

ReactionPathways cluster_Pd Protocol A: Pd-Catalysis cluster_SNAr Protocol B: Thermal SNAr Start 2-Chloropyridine + Cyclohexylamine Pd_OA Oxidative Addition (L-Pd-Cl-Py) Start->Pd_OA Pd(0)/Ligand SNAr_TS Meisenheimer Complex (High Energy) Start->SNAr_TS MW Heat (160°C) Pd_Coord Amine Coordination & Deprotonation Pd_OA->Pd_Coord Base (NaOtBu) Pd_RE Reductive Elimination Pd_Coord->Pd_RE Product N-Cyclohexylpyridin-2-amine Pd_RE->Product SNAr_Elim Chloride Ejection SNAr_TS->SNAr_Elim SNAr_Elim->Product

Figure 1: Comparative mechanistic pathways. Protocol A lowers activation energy via catalysis; Protocol B surmounts it via thermal force.

Protocol A: Palladium-Catalyzed Amination

Best for: High-value intermediates, scale-up (>5g), and ensuring high yields.

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3]Role
Substrate 2-Chloropyridine1.0Electrophile
Nucleophile Cyclohexylamine1.2Amine Source
Catalyst Pd(OAc)₂0.02 (2 mol%)Metal Source
Ligand BINAP (racemic)0.03 (3 mol%)Chelating Ligand
Base NaOtBu (Sodium tert-butoxide)1.4Deprotonating Agent
Solvent Toluene (Anhydrous)0.2 MReaction Medium
Step-by-Step Procedure
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.

    • Why: Pd(0) species generated in situ are oxygen-sensitive.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add anhydrous Toluene (50% of total volume). Stir at room temperature for 10 minutes until the solution turns a distinct orange/red color.

    • Why: Allows formation of the active L₂Pd species before substrate introduction.

  • Substrate Addition: Add 2-chloropyridine, Cyclohexylamine, and NaOtBu. Wash down the sides with the remaining Toluene.

  • Reaction: Heat the mixture to 100°C (oil bath temperature). Stir vigorously for 6–12 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or LC-MS. Look for the disappearance of the chloride starting material.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Protocol B: Microwave-Assisted

Best for: Rapid screening, metal-sensitive biological assays, "Green" chemistry initiatives.

Reagents & Stoichiometry
ComponentReagentEquiv.[1][2][3]Role
Substrate 2-Chloropyridine1.0Electrophile
Nucleophile Cyclohexylamine2.5 - 3.0Nucleophile & Solvent
Solvent None (Neat) or NMP-If neat, amine acts as solvent
Step-by-Step Procedure
  • Vessel Loading: In a 10 mL microwave-safe process vial, add 2-chloropyridine (e.g., 1.0 mmol) and Cyclohexylamine (3.0 mmol).

    • Note: If the reaction volume is too low for the temperature probe, add 1-2 mL of NMP (N-Methyl-2-pyrrolidone).

  • Sealing: Cap the vial with a Teflon-lined septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 160°C

    • Ramp Time: 2 minutes

    • Hold Time: 30 minutes

    • Stirring: High

    • Pressure Limit: 250 psi (Safety Cutoff)

  • Cooling: Use compressed air cooling (standard on most MW reactors) to drop temperature to <50°C.

  • Workup (Acid/Base Extraction):

    • Dissolve the reaction mixture in EtOAc (20 mL).

    • Critical Step: Wash with 1M HCl (3 x 10 mL). The product (pyridine derivative) and excess amine will go into the aqueous layer.

    • Neutralize the aqueous layer with 2M NaOH until pH > 10.

    • Extract the aqueous layer with EtOAc (3 x 15 mL).

    • Dry organics over Na₂SO₄ and concentrate.

    • Why: This "Catch and Release" method removes non-basic impurities without chromatography.

Analytical Validation

Expected Data
  • Appearance: Pale yellow to off-white solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.05 (d, 1H, Py-H6)
      
    • 
       7.40 (t, 1H, Py-H4)
      
    • 
       6.50 (m, 1H, Py-H5)
      
    • 
       6.35 (d, 1H, Py-H3)
      
    • 
       4.60 (br s, 1H, NH)
      
    • 
       3.60 (m, 1H, Cyclohexyl-CH)
      
    • 
       2.0-1.1 (m, 10H, Cyclohexyl-CH2)
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Protocol A) Catalyst poisoning (O2)Ensure rigorous degassing; switch to Pd2(dba)3/Xantphos.
Low Conversion (Protocol B) Insufficient EnergyIncrease MW temp to 180°C or add 1 eq. of DIPEA.
Black Precipitate (Protocol A) Pd AggregationLigand loading is too low. Maintain L:Pd ratio > 1.5:1.
Sticky Oil Product Residual Solvent/AmineDry under high vacuum for 12h; recrystallize from Hexane/Et2O.

Workflow Visualization

The following diagram illustrates the decision-making process for selecting and executing the correct protocol.

Workflow Input Start: 2-Chloropyridine Target: N-Cyclohexylpyridin-2-amine Decision Is Metal Contamination a Critical Concern? Input->Decision RouteA NO: Prioritize Yield (Protocol A: Buchwald) Decision->RouteA No RouteB YES: Prioritize Metal-Free (Protocol B: Microwave) Decision->RouteB Yes StepA1 Mix Pd(OAc)2 + BINAP + NaOtBu + Toluene RouteA->StepA1 StepB1 Mix Reactants Neat or in NMP RouteB->StepB1 StepA2 Heat 100°C, 12h StepA1->StepA2 Workup Workup & Isolation StepA2->Workup StepB2 MW Irradiate 160°C, 30 min StepB1->StepB2 StepB2->Workup

Figure 2: Operational workflow for synthesis selection.

References

  • Microwave Assisted Amination. ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. Available at: [Link]

  • Comparative SNAr Reactivity. National Institutes of Health (NIH). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Available at: [Link]

  • Mechanistic Details of Pd-Catalysis. Chemistry LibreTexts. Buchwald-Hartwig Amination.[1][4][5][6][7] Available at: [Link][1][4][6][8][9]

  • Microwave Synthesis of N-Heterocycles. MDPI. Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers. (Contextual reference for MW conditions). Available at: [Link][1][10]

Sources

Application

Technical Application Note: Optimized Reductive Amination for N-Cyclohexylpyridin-2-amine

Executive Summary This application note details the synthetic protocol for N-Cyclohexylpyridin-2-amine , a structural motif commonly found in kinase inhibitors and GPCR ligands. The synthesis utilizes a Reductive Aminati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for N-Cyclohexylpyridin-2-amine , a structural motif commonly found in kinase inhibitors and GPCR ligands. The synthesis utilizes a Reductive Amination strategy coupling 2-aminopyridine with cyclohexanone.

While conceptually simple, this specific transformation presents a kinetic challenge: 2-aminopyridine is a poor nucleophile (pKa of conjugate acid ~6.8) compared to aliphatic amines. Its resonance-stabilized amino group resists imine formation. Consequently, standard "one-pot" protocols often stall or yield low conversions.

This guide presents two validated methodologies:

  • Method A (Direct): Sodium Triacetoxyborohydride (STAB) with Acid Catalysis. Best for screening and small scale.

  • Method B (Lewis Acid Mediated): Titanium(IV) Isopropoxide [Ti(OiPr)₄]. Best for scale-up and maximum conversion.

Scientific Foundation & Mechanism

The Nucleophilicity Challenge

In reductive amination, the rate-determining step for heteroaryl amines is often the initial attack of the amine on the ketone to form the carbinolamine (hemiaminal) intermediate, followed by dehydration to the imine (Schiff base) .

  • Aliphatic Amines: Highly nucleophilic; imine formation is rapid.

  • 2-Aminopyridine: The lone pair on the exocyclic nitrogen is delocalized into the pyridine ring. This reduces nucleophilicity, making the equilibrium constant for imine formation (

    
    ) unfavorable.
    
Mechanistic Pathway

To overcome the low


, we must either:
  • Activate the Carbonyl (Method A): Use Brønsted acids (Acetic Acid) to protonate the ketone, making it more susceptible to attack.

  • Trap Water (Method B): Use Ti(OiPr)₄ as a Lewis Acid and water scavenger to drive the equilibrium forward via Le Chatelier's principle before adding the reducing agent.

ReactionMechanism Reactants 2-Aminopyridine + Cyclohexanone Activation Acid/Lewis Acid Activation Reactants->Activation Mixing Hemiaminal Hemiaminal Intermediate Activation->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) (Transient) Hemiaminal->Imine -H2O (Dehydration) Reduction Hydride Transfer (STAB or NaBH4) Imine->Reduction +H- (Reduction) Product N-Cyclohexylpyridin-2-amine Reduction->Product Workup

Figure 1: Mechanistic pathway highlighting the critical dehydration step required for heteroaryl amines.[1]

Method A: Direct Reductive Amination (STAB)

Recommended for: Initial screening, small scale (<1g), and scenarios where anhydrous conditions are difficult to maintain.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Aminopyridine Limiting Reagent1.0Solid, hygroscopic.
Cyclohexanone Electrophile1.2Slight excess drives kinetics.
STAB Reducing Agent1.5Sodium Triacetoxyborohydride.[2][3][4]
Acetic Acid (AcOH) Catalyst1.0 - 2.0Critical : Promotes imine formation.
1,2-Dichloroethane (DCE) Solvent0.2 MPreferred over DCM for higher T boiling.
Protocol Steps
  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 equiv) and cyclohexanone (1.2 equiv) in DCE (concentration ~0.2 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes. Note: You may not see imine formation by TLC due to instability.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Why portion-wise? To manage mild exotherm and gas evolution (H₂).

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C). Stir for 12–24 hours.

    • Monitoring: Check LCMS for product mass (M+H = 177.1). If SM remains after 24h, add 0.5 eq more STAB.

  • Quench: Quench by slowly adding saturated aqueous NaHCO₃ until pH > 8. Stir vigorously for 20 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Mediated (The "Expert" Protocol)

Recommended for: Scale-up (>5g), stubborn substrates, or when Method A yields <50%. Mechanism: Ti(OiPr)₄ acts as a dual Lewis Acid catalyst and dehydrating agent, forcing the conversion of the weak amine to the imine before reduction.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-Aminopyridine Limiting Reagent1.0
Cyclohexanone Electrophile1.2
Ti(OiPr)₄ Lewis Acid / Desiccant1.2 - 1.5Air Sensitive . Handle under N₂.
NaBH₄ Reducing Agent1.5Added after imine formation.
Ethanol (Abs) Solvent (Step 2)0.5 MFor the reduction step.
Protocol Steps
  • Imine Formation (Neat or THF):

    • Place 2-aminopyridine (1.0 equiv) and cyclohexanone (1.2 equiv) in a dry flask under Nitrogen.

    • Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Option 1 (Neat): If the mixture can stir, run neat.

    • Option 2 (THF): If solid, add minimal dry THF to mobilize.

    • Stir at RT for 6–12 hours . (The solution often turns yellow/orange, indicating imine formation).

  • Reduction:

    • Dilute the mixture with Absolute Ethanol (to ~0.5 M concentration).

    • Caution: Reaction is exothermic upon dilution.

    • Add NaBH₄ (1.5 equiv) carefully. Stir for 2–4 hours at RT.

  • The "Rochelle" Workup (CRITICAL):

    • Titanium reactions create sticky emulsions if quenched with water.

    • Step: Pour reaction mixture into a beaker containing 2M NaOH or Saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 1 hour until the biphasic mixture separates cleanly and the aqueous layer is no longer cloudy.

  • Purification:

    • Filter through a Celite pad if solids persist.[5]

    • Extract with EtOAc. Dry (Na₂SO₄) and concentrate.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc).

Decision Matrix & Troubleshooting

Troubleshooting Start Start Reaction Check Check Conversion (LCMS/TLC) after 12h Start->Check Good >90% Conversion: Proceed to Workup Check->Good Stalled Stalled (<50%) or SM remaining Check->Stalled SolventCheck Is solvent wet? STAB decomposes in wet solvents. Stalled->SolventCheck MethodSwitch Switch to Method B (Ti-Mediated) SolventCheck->MethodSwitch Reaction Failed AddAcid Add 1.0 eq Acetic Acid (If not already added) SolventCheck->AddAcid Solvent Dry AddAcid->Check Re-check 4h

Figure 2: Troubleshooting logic flow for stalled reductive amination reactions.

Common Pitfalls:

  • STAB Decomposition: STAB is moisture sensitive. If your DCE is wet, STAB hydrolyzes to Boric acid and AcOH, stopping the reduction. Fix: Use fresh bottle or dry solvent.

  • Ti Emulsions: Skipping the Rochelle's salt/NaOH workup in Method B leads to unfilterable white slime. Fix: Be patient with the quench stir time (at least 30 mins).

Analytical Data (Expected)

  • Product: N-Cyclohexylpyridin-2-amine

  • Molecular Weight: 176.26 g/mol

  • MS (ESI): m/z 177.1 [M+H]⁺

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.05 (d, 1H, Py-H), 7.40 (t, 1H, Py-H), 6.55 (m, 1H, Py-H), 6.35 (d, 1H, Py-H).
      
    • 
       4.50 (br s, 1H, NH).
      
    • 
       3.60 (m, 1H, N-CH-Cyclohexyl).
      
    • 
       2.05–1.10 (m, 10H, Cyclohexyl-CH₂).
      

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928–4929.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Cyclohexylpyridin-2-amine Synthesis

Welcome to the technical support center for the synthesis of N-Cyclohexylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Cyclohexylpyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our focus is on maximizing yield and purity by understanding the underlying chemical principles of the chosen synthetic routes.

Overview of Synthetic Strategies

The synthesis of N-Cyclohexylpyridin-2-amine, a key intermediate in various research applications, is primarily achieved through two robust methods: Palladium-catalyzed Buchwald-Hartwig amination and Reductive Amination. The choice between these routes depends on starting material availability, scalability, and tolerance to specific functional groups.

Synthetic Route Reactants Typical Yields Advantages Disadvantages
Buchwald-Hartwig Amination 2-Halopyridine (Cl, Br) + CyclohexylamineGood to Excellent (70-98%)High functional group tolerance, relatively mild conditions, broad substrate scope.[1][2]Requires expensive palladium catalysts and ligands; sensitive to air and moisture.[3]
Reductive Amination 2-Aminopyridine + CyclohexanoneModerate to Good (60-85%)Avoids transition metal catalysts, uses readily available starting materials.[4][5]Requires a stoichiometric reducing agent; may form over-alkylation or other byproducts.[6]
Nucleophilic Aromatic Substitution (SNAr) 2-Chloropyridine + CyclohexylamineVariable (Low to Good)Catalyst-free.[7]Often requires high temperatures and pressures, limited to electron-deficient pyridines.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of N-Cyclohexylpyridin-2-amine, with a focus on the prevalent Buchwald-Hartwig amination pathway.

FAQ 1: Why is my Buchwald-Hartwig reaction yield consistently low?

Low yields in palladium-catalyzed C-N coupling are a frequent challenge. The issue can typically be traced to one of the core components of the reaction: the catalyst system, the reagents, or the reaction conditions.[3]

Potential Cause 1: Inactive Catalyst or Degraded Ligand The heart of the Buchwald-Hartwig reaction is the generation of a catalytically active Pd(0) species.[8]

  • Expert Insight: The choice of palladium source and ligand is critical. While generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common, the reproducibility can be inconsistent. Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often more reliable as they do not require an in situ reduction step and are more resistant to deactivation.[9] Phosphine ligands, especially the electron-rich, bulky biarylphosphines (e.g., XPhos, RuPhos, BrettPhos), are essential for facilitating the reaction but are prone to oxidation.[10]

  • Troubleshooting Steps:

    • Use a Precatalyst: Switch from Pd(OAc)₂/ligand to a commercially available precatalyst like (XPhos)Pd G3. This ensures a consistent generation of the active Pd(0) species.

    • Verify Ligand Integrity: If not using a precatalyst, ensure your phosphine ligand is pure and has not been exposed to air for extended periods. Store ligands under an inert atmosphere (Nitrogen or Argon).

    • Increase Catalyst Loading: While typical loadings are 0.5-2 mol%, a stalled reaction may benefit from a slight increase to 3-5 mol%. However, this should be a last resort, as higher loadings can sometimes lead to more side products.

Potential Cause 2: Suboptimal Base Selection The base plays a crucial role: it deprotonates the amine to form the active nucleophile and facilitates the final reductive elimination step.[8]

  • Expert Insight: Sodium tert-butoxide (NaOt-Bu) is the most common base and generally provides the fastest reaction rates.[10] However, it is highly hygroscopic and its effectiveness diminishes if it has absorbed moisture. For substrates sensitive to strong bases, weaker carbonate bases like K₂CO₃ or Cs₂CO₃ can be used, though they often require higher temperatures and longer reaction times.[8][10]

  • Troubleshooting Steps:

    • Use Fresh, High-Purity Base: Use NaOt-Bu from a freshly opened bottle or a sealed container stored in a desiccator.

    • Screen Bases: If NaOt-Bu fails, consider screening other bases. For the coupling of a primary amine like cyclohexylamine, Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative that offers good functional group tolerance.[10]

Potential Cause 3: Poor Solvent Quality or Choice The solvent must be anhydrous and deoxygenated. Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive.[3]

  • Expert Insight: Toluene and 1,4-dioxane are the most common solvents for this reaction.[8] Toluene is often preferred for its higher boiling point, which can facilitate the reaction of less reactive aryl chlorides. Ethereal solvents like dioxane can sometimes offer better solubility for the reaction components. Avoid chlorinated solvents, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit catalysis.[9]

  • Troubleshooting Steps:

    • Use Anhydrous Solvent: Ensure you are using a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., a Grubbs still).

    • Degas the Solvent: Before use, thoroughly degas the solvent by sparging with argon or nitrogen for 15-30 minutes or by using the freeze-pump-thaw method.

FAQ 2: I'm observing significant side product formation. How can I improve selectivity?

The most common side product is the hydrodehalogenation of the 2-halopyridine starting material, resulting in pyridine.

Potential Cause: Catalyst Deactivation Pathway Hydrodehalogenation can occur when the palladium amido intermediate undergoes β-hydride elimination if the amine contains β-hydrogens (which cyclohexylamine does). However, a more common cause is a side reaction pathway that becomes dominant when the desired C-N reductive elimination is slow.

  • Expert Insight: The choice of ligand directly influences the rate of reductive elimination versus side reactions. Bulky biarylphosphine ligands like XPhos or BrettPhos are specifically designed to accelerate the C-N bond-forming reductive elimination step, thereby outcompeting pathways that lead to hydrodehalogenation.[11]

  • Troubleshooting Steps:

    • Switch to a More Bulky Ligand: If you are using a less bulky ligand (e.g., BINAP, dppf), switch to a modern biarylphosphine ligand like XPhos, SPhos, or RuPhos. These ligands create a sterically crowded palladium center that promotes the desired bond formation.[8][10]

    • Lower the Reaction Temperature: While higher temperatures increase the overall reaction rate, they can sometimes disproportionately accelerate side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer duration.

FAQ 3: Should I use 2-chloropyridine or 2-bromopyridine as my starting material?

The choice of halide affects the rate of the oxidative addition step, the first and often rate-limiting step in the catalytic cycle.

  • Expert Insight: The general reactivity order for oxidative addition is I > Br > Cl.[9] Consequently, 2-bromopyridine is significantly more reactive than 2-chloropyridine. However, 2-chloropyridine is often less expensive and more readily available. Syntheses starting from 2-chloropyridine are considered more challenging and absolutely require the use of modern, highly active catalyst systems with bulky, electron-rich phosphine ligands to achieve good yields.[8][12]

  • Recommendation:

    • For initial attempts or if cost is not a major concern, 2-bromopyridine will give you a higher chance of success with a wider range of catalyst systems.

    • For large-scale synthesis where cost is a factor, 2-chloropyridine is preferable, but you must use an optimized catalyst system (e.g., a G3/G4 precatalyst with a ligand from the XPhos or RuPhos family).

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Always perform reactions under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.

Protocol 1: Optimized Buchwald-Hartwig Amination (High-Yield)

This protocol utilizes a modern palladium precatalyst for high efficiency and reproducibility.

Buchwald_Hartwig_Workflow

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv), and XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Through the septum, add anhydrous, degassed toluene (5 mL), followed by cyclohexylamine (0.14 mL, 1.2 mmol, 1.2 equiv).

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS until the 2-bromopyridine is consumed.

  • Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully pour into a separatory funnel containing water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford N-Cyclohexylpyridin-2-amine.

Protocol 2: Reductive Amination

This protocol provides a metal-free alternative.

Reductive_Amination_Workflow

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol, 1.0 equiv) and cyclohexanone (1.2 mmol, 1.2 equiv) in 1,2-dichloroethane (DCE, 10 mL).

  • Add glacial acetic acid (0.1 mmol, 0.1 equiv) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the final product.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting. A failure at any step will halt the entire process.

BHCycle

  • Oxidative Addition: The aryl halide (2-halopyridine) adds to the Pd(0) center. This step is faster for 2-bromopyridine than 2-chloropyridine.[9]

  • Amine Coordination/Deprotonation: Cyclohexylamine coordinates to the palladium(II) complex, and the base removes a proton to form a palladium-amido intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the N-Cyclohexylpyridin-2-amine product and regenerating the active Pd(0) catalyst. Bulky ligands accelerate this crucial, product-forming step.[1]

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Buchwald–Hartwig amination - Grokipedia. Grokipedia. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. CORE. [Link]

  • WO2007018325A1 - N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • reductive amination & secondary amine synthesis. YouTube. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Room-Temperature CuI-Catalyzed N-Arylation of Cyclopropylamine. J. Org. Chem. [Link]

  • US4384142A - Production of cyclohexylamine.
  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Facile N-Alkylation/N'-Arylation Process: A Direct Approach to Aromatic Aminoalkyl Amines. Chem Asian J. [Link]

  • US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES.
  • ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. ResearchGate. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • General and mild preparation of 2-aminopyridines. PubMed. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • US6936612B2 - 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.
  • Product distributions of reductive amination of cyclohexanone over... ResearchGate. [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. [Link]

  • US20160257661A1 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Excited-state palladium-catalysed reductive alkylation of imines: scope and mechanism. Chemical Science. [Link]

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Cyclohexylpyridin-2-amine

Welcome to the technical support center for the synthesis of N-Cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The content is structured to address specific experimental issues with practical solutions, supported by mechanistic insights and detailed protocols.

I. Overview of the Primary Synthetic Route: Buchwald-Hartwig Amination

The most common and versatile method for the synthesis of N-Cyclohexylpyridin-2-amine is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of a pyridine electrophile (typically 2-chloropyridine or 2-bromopyridine) with cyclohexylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. While powerful, this reaction is not without its challenges, particularly when dealing with heteroaromatic substrates like pyridine.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during your synthesis of N-Cyclohexylpyridin-2-amine.

A. Low or No Product Yield

Q1: My Buchwald-Hartwig reaction with 2-chloropyridine and cyclohexylamine is showing low to no conversion. What are the most common causes and what should I check first?

Low or no conversion in the amination of 2-chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.

Initial Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Source: Ensure your palladium source is active. Pd(OAc)₂ can be variable in quality; consider using a pre-formed catalyst or a palladacycle precatalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently.

    • Ligand Choice: The choice of ligand is critical for activating C-Cl bonds. Standard ligands like PPh₃ are often ineffective. For the coupling of a primary amine like cyclohexylamine, sterically hindered and electron-rich biarylphosphine ligands are essential.

      • Recommended Ligands: BrettPhos is often the ligand of choice for the monoarylation of primary amines[1]. RuPhos is also an excellent option, known for its high activity in coupling with heteroaryl chlorides.

  • Reaction Conditions:

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Solvent Purity: Use anhydrous, degassed solvents. Common solvents for this reaction include toluene, 1,4-dioxane, and THF.

    • Temperature: Reactions involving 2-chloropyridine often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.

  • Base Selection:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.

Q2: I'm still observing low yield despite optimizing the catalyst, solvent, and temperature. What other factors could be at play?

If the initial troubleshooting steps do not resolve the issue, consider the following:

  • Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue in the functionalization of pyridines.

    • Solution: The use of bulky biarylphosphine ligands, such as BrettPhos or RuPhos, can mitigate this issue. The steric bulk of these ligands helps to create a coordination environment around the palladium that disfavors the binding of the pyridine nitrogen, thereby preserving the catalyst's activity.

  • Purity of Reagents:

    • Cyclohexylamine: Ensure the cyclohexylamine is pure and free of moisture.

    • 2-Chloropyridine: Verify the purity of the 2-chloropyridine starting material.

B. Side Reaction Products Observed

Q3: I am observing a significant amount of pyridine as a byproduct in my reaction mixture. What is causing this, and how can I prevent it?

The formation of pyridine is a result of a side reaction known as hydrodehalogenation , where the chloro group of 2-chloropyridine is replaced by a hydrogen atom.

Mechanism of Hydrodehalogenation: This side reaction can compete with the desired reductive elimination step in the catalytic cycle. It is often favored by the presence of moisture or other protic sources and can be exacerbated by certain catalyst systems. The key intermediate in this process is a palladium-hydride species, which can arise from various pathways, including the β-hydride elimination from the palladium amide intermediate.

G cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Hydrodehalogenation Side Reaction Pd(II)-Amide Pd(II)-Amide Product Product Pd(II)-Amide->Product Reductive Elimination (Desired Pathway) Pd-Hydride Pd-Hydride Pd(II)-Amide->Pd-Hydride β-Hydride Elimination Pyridine Pyridine Pd-Hydride->Pyridine Reductive Elimination

Solutions to Minimize Hydrodehalogenation:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the desired reductive elimination to form the C-N bond at a faster rate than the competing β-hydride elimination. Ligands like BrettPhos and RuPhos are particularly effective in this regard[2][3].

  • Base Purity: Ensure the base is anhydrous and of high purity. Some sources of NaOtBu can contain traces of sodium hydroxide or moisture, which can exacerbate the problem.

  • Amine Stoichiometry: Using a slight excess of cyclohexylamine (e.g., 1.2-1.5 equivalents) can help to favor the desired coupling pathway.

  • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.

Q4: I am seeing a byproduct with a mass corresponding to dicyclohexylamine in my mass spectrum. What is this and how can I avoid it?

The formation of dicyclohexylamine is likely due to a self-coupling or disproportionation reaction of cyclohexylamine, which can be promoted by the catalyst system under certain conditions.

Mitigation Strategies:

  • Control Stoichiometry: Avoid using a large excess of cyclohexylamine.

  • Temperature Control: This side reaction may be more prevalent at higher temperatures. If possible, try running the reaction at a lower temperature, perhaps by switching to a more reactive electrophile like 2-bromopyridine if you are using 2-chloropyridine.

C. Purification Challenges

Q5: My crude product appears as an oil and is difficult to purify by column chromatography. Are there any specific recommendations for purifying N-Cyclohexylpyridin-2-amine?

Amines, being basic, can often streak on silica gel, leading to poor separation. Here is a recommended protocol for the purification of N-Cyclohexylpyridin-2-amine:

Protocol for Silica Gel Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent. It is highly recommended to add a small amount of a basic modifier, such as triethylamine (Et₃N), to the eluent system (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica gel and prevent streaking of the amine product.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, remove the solvent in vacuo, and dry-load the resulting powder onto the top of the packed column. This technique often leads to better separation than wet-loading.

  • Elution: Elute the column with your chosen solvent system. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The addition of triethylamine to the eluent should be maintained throughout the purification.

  • Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

G Start Start Crude Product Crude Product Start->Crude Product Dry Load Sample Dry Load Sample Crude Product->Dry Load Sample Prepare Silica Slurry with Et3N Prepare Silica Slurry with Et3N Pack Column Pack Column Prepare Silica Slurry with Et3N->Pack Column Pack Column->Dry Load Sample Elute with Hexane/EtOAc + Et3N Elute with Hexane/EtOAc + Et3N Dry Load Sample->Elute with Hexane/EtOAc + Et3N Collect Fractions Collect Fractions Elute with Hexane/EtOAc + Et3N->Collect Fractions Analyze by TLC Analyze by TLC Collect Fractions->Analyze by TLC Combine Pure Fractions Combine Pure Fractions Analyze by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

III. Product Characterization

Q6: What are the expected spectroscopic data for N-Cyclohexylpyridin-2-amine?

Unambiguous characterization of your final product is essential. Below are the expected spectroscopic data for N-Cyclohexylpyridin-2-amine.

Analysis Expected Data
¹H NMR Signals corresponding to the pyridyl protons (typically in the range of 6.5-8.2 ppm), the cyclohexyl protons (in the aliphatic region, ~1.0-3.5 ppm), and the N-H proton (which may be broad and its chemical shift can vary).
¹³C NMR Resonances for the five distinct carbons of the pyridine ring and the carbons of the cyclohexyl group.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 176.13.
Mass Spec (ESI) Protonated molecular ion ([M+H]⁺) at m/z = 177.14.[4]

IV. General Protocol for N-Cyclohexylpyridin-2-amine Synthesis

The following is a general starting protocol. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for your specific setup.

Materials:

  • 2-Chloropyridine

  • Cyclohexylamine

  • Palladium precatalyst (e.g., RuPhos-Pd-G3)

  • Ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (1.5-3 mol%).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Add 2-chloropyridine (1.0 equivalent).

  • Add anhydrous, degassed toluene.

  • Add cyclohexylamine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography as described in the purification section.

V. References

  • Dorel, R.; Echavarren, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2019 , 58 (48), 17118-17129. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338-6361. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534-1544. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564-12649. [Link]

  • Shen, Q.; Hartwig, J. F. [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Org. Lett.2008 , 10 (18), 4109-4112. [Link]

  • Fors, B. P.; Buchwald, S. L. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. J. Am. Chem. Soc.2010 , 132 (44), 15914-15917. [Link]

  • Plummer, S.; Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catal.2024 , 14, 4099-4107. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923-2925. [Link]

  • Doraghi, F.; Rezainia, L.; Morshedsolouk, M. H.; Ramezani, F.; Gholibegloo, E. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Adv.2024 , 14, 2888-2917. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of a broad range of primary amines with aryl chlorides using a new bulky biarylphosphine ligand. Angew. Chem. Int. Ed.2007 , 46 (29), 5553-5556. [Link]

  • PubChem. N-Cyclohexylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • PubChemLite. N-cyclohexylpyridin-2-amine (C11H16N2). [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • YouTube. Silica Gel Column Chromatography. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. [Link]

  • PubChemLite. N-cyclohexylpyridin-2-amine (C11H16N2). [Link]

Sources

Troubleshooting

Technical Support Center: N-Cyclohexylpyridin-2-amine Synthesis

Executive Summary & Route Selection User Query: "I am seeing low conversion and byproduct formation when coupling cyclohexylamine with 2-chloropyridine. How do I improve selectivity?" Technical Insight: The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "I am seeing low conversion and byproduct formation when coupling cyclohexylamine with 2-chloropyridine. How do I improve selectivity?"

Technical Insight: The synthesis of N-cyclohexylpyridin-2-amine presents a classic "mismatch" challenge. The 2-position of pyridine is electron-deficient, theoretically favoring Nucleophilic Aromatic Substitution (


).[1] However, the steric bulk of the cyclohexyl group retards the approach trajectory. Furthermore, 2-chloropyridine is often insufficiently electrophilic to overcome this steric penalty without forcing conditions that degrade selectivity.[1]

We recommend three distinct workflows based on your starting material availability and equipment.

Decision Matrix: Select Your Protocol

RouteSelection Start Start: Select Precursors Q1 Is the Pyridine Halogenated? Start->Q1 Q2 Which Halogen? Q1->Q2 Yes RouteC Route C: Reductive Amination (Use 2-Aminopyridine + Cyclohexanone) Q1->RouteC No (Amine present) RouteA Route A: SnAr (Use 2-Fluoropyridine) Q2->RouteA Fluorine RouteB Route B: Buchwald-Hartwig (Use 2-Chloropyridine) Q2->RouteB Chlorine/Bromine DetailA Advantage: Metal-Free Risk: High Temp RouteA->DetailA High Temp/Polar Solvent DetailB Advantage: Mild Conditions Risk: Catalyst Cost RouteB->DetailB Pd Catalyst/Base DetailC Advantage: Cheap SM Risk: Ti Emulsions RouteC->DetailC Ti(OiPr)4/NaBH4

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.

Detailed Workflows & Troubleshooting

Module A: The Kinetic Approach ( )

Best for: Rapid synthesis when 2-fluoropyridine is available.[1]

The Science: Users often default to 2-chloropyridine due to cost.[1] However, in


, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorine, being the most electronegative element, stabilizes this anionic intermediate significantly better than chlorine, increasing the reaction rate by orders of magnitude (approx. 320x faster) despite being a poorer leaving group [1].[1]

Protocol:

  • Stoichiometry: 1.0 eq 2-fluoropyridine, 2.5 eq cyclohexylamine.

  • Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).[1]

  • Conditions: Heat to 120°C in a sealed tube for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting:

Symptom Root Cause Corrective Action
Low Conversion (<20%) Using 2-chloropyridine instead of 2-fluoropyridine. Switch Halogen: You must use 2-fluoropyridine.[1] If 2-Cl is mandatory, switch to Route B (Buchwald).[1]

| Black Tar Formation | Thermal decomposition of amine oxide impurities.[1] | Degas Solvent: Sparge DMSO with Argon for 15 mins prior to heating.[1] |

Module B: The Catalytic Approach (Buchwald-Hartwig)

Best for: 2-chloropyridine or 2-bromopyridine substrates; mild conditions.[1]

The Science: For hindered primary amines like cyclohexylamine, ligand selection is the "make or break" factor. Standard ligands like PPh3 fail.[1] You require a ligand that promotes reductive elimination of the bulky amine while preventing


-hydride elimination.[1] BrettPhos  or Xantphos  are the gold standards here [2].[1]

Protocol:

  • Catalyst System: Pd2(dba)3 (1 mol%) + BrettPhos (2 mol%).[1]

  • Base: NaOtBu (1.4 eq).[1] Note: Stronger bases like LiHMDS can cause deprotonation of the pyridine ring.

  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Temp: 80-100°C.

Troubleshooting:

Symptom Root Cause Corrective Action
Purple Reaction Mixture Oxidation of Palladium (inactive species).[1] Inert Atmosphere: Ensure strict Schlenk line technique. Sparge solvents.[1]

| Dehalogenation (Pyridine only) |


-hydride elimination from the cyclohexyl group.[1] | Change Ligand:  Switch to a more sterically demanding ligand like BrettPhos  which accelerates C-N bond formation over 

. | | No Reaction | Catalyst poisoning by pyridine nitrogen.[1] | Pre-activation: Stir Pd source and ligand for 30 mins at 60°C before adding substrate. |
Module C: The Reductive Amination Approach (Ti-Mediated)

Best for: "Green" chemistry requirements; avoiding transition metals.[1]

The Science: Direct reaction of 2-aminopyridine and cyclohexanone is sluggish because 2-aminopyridine is a poor nucleophile (lone pair delocalized into the ring). Titanium(IV) Isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [3].

Mechanism of Titanium Activation:

TiMechanism Step1 Ketone + Amine Step2 Ti-Complexation (Lewis Acid Activation) Step1->Step2 Step3 Imine Formation (Ti Scavenges H2O) Step2->Step3 Step4 Borohydride Reduction Step3->Step4

Figure 2: Ti(OiPr)4 accelerates imine formation by coordinating to the ketone oxygen and trapping the water byproduct.

Protocol:

  • Imine Formation: Mix 2-aminopyridine (1.0 eq), cyclohexanone (1.2 eq), and Ti(OiPr)4 (1.5 eq) in neat condition or minimal THF. Stir at RT for 6-12 hours.[1]

  • Reduction: Dilute with EtOH, then add NaBH4 (2.0 eq) slowly.

  • Quench (CRITICAL): See troubleshooting below.

Troubleshooting:

Symptom Root Cause Corrective Action
Unfilterable White Sludge Titanium oxides forming a gel with water.[1] Modified Quench: Do NOT just add water.[1] Quench with 2M NaOH or Aqueous Ammonia .[1] Stir vigorously until the white precipitate becomes granular, then filter through Celite.

| Bis-alkylation | Over-reaction (rare with cyclohexanone but possible).[1] | Stoichiometry: Ensure strictly 1:1.2 ratio. The steric bulk usually prevents a second addition. |

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for the


 route? 
A:  Yes. Microwave heating at 150°C for 20-30 minutes in NMP is highly effective for 2-fluoropyridine.[1] However, ensure your vessel is rated for the pressure generated by the volatile amine.

Q: My product is an oil that refuses to crystallize. How do I purify it? A: N-Cyclohexylpyridin-2-amine is often an oil or low-melting solid.[1]

  • Salt Formation: Dissolve the crude oil in diethyl ether and bubble HCl gas (or add HCl in dioxane).[1] The hydrochloride salt will precipitate as a white solid.

  • Free-basing: Filter the salt, wash with ether, and re-suspend in NaOH/DCM to recover the pure free base.

Q: I am using 2,6-dichloropyridine. How do I ensure mono-substitution? A: Sterics are your friend here.

  • Use 1.0 equivalent of cyclohexylamine exactly.[1]

  • Run the reaction at lower temperatures (60-80°C) initially.

  • The first substitution deactivates the ring slightly, but the steric bulk of the cyclohexyl group at position 2 effectively shields position 6 from a second attack, providing high selectivity (>90%) for the mono-product [4].

References

  • Mechanistic Insight (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Nucleophilic Substitution. ResearchGate.[1] 
    
  • Buchwald-Hartwig Ligands: Buchwald-Hartwig Amination - Ligand Selection Guide. Organic Chemistry Portal.[1][2]

  • Ti(OiPr)4 Method: Titanium(IV) Isopropoxide-Mediated Reductive Amination.[1][3][4] Journal of Organic Chemistry / Bentham Science.[1]

  • Regioselectivity: Regioselective Amination of 2,4-Dichloropyrimidines (Analogous Chemistry). Organic Letters.[1][5][6]

Sources

Optimization

Technical Support Center: Characterization of N-Cyclohexylpyridin-2-amine Synthesis Byproducts

Introduction Welcome to the technical support center for the synthesis of N-Cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of N-Cyclohexylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis, with a particular focus on the identification and characterization of reaction byproducts. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of N-Cyclohexylpyridin-2-amine is most commonly achieved through a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction.[1][2] While highly effective, this reaction is not without its complexities, and the formation of byproducts can impact yield, purity, and downstream applications. This guide will serve as your comprehensive resource for understanding and addressing these challenges.

Troubleshooting Guide: Navigating Your Synthesis

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: I'm seeing an unexpected peak in my HPLC-MS analysis with a mass of [M+H]+ = 80. What could this be?

An unexpected peak with a mass-to-charge ratio ([M+H]+) of 80 in the analysis of your N-Cyclohexylpyridin-2-amine synthesis reaction mixture likely corresponds to pyridine .

  • Causality: The formation of pyridine is a common byproduct arising from a side reaction known as hydrodehalogenation .[3] In the Buchwald-Hartwig catalytic cycle, after the oxidative addition of 2-chloropyridine to the palladium(0) complex, the resulting palladium(II) intermediate can react with a hydride source in the reaction mixture instead of the amine. This leads to the replacement of the chlorine atom with a hydrogen atom, yielding pyridine. The source of the hydride can be trace amounts of water, the amine itself, or the solvent.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry your solvent and reagents. Use freshly dried solvents and ensure your glassware is oven-dried.

    • Amine Quality: Use a high-purity grade of cyclohexylamine.

    • Optimize Reaction Conditions: Lowering the reaction temperature or reaction time may help to minimize this side reaction, although it may also impact the conversion of your starting material.

Question 2: My reaction has gone to completion, but my yield of N-Cyclohexylpyridin-2-amine is low, and I have a significant amount of a high molecular weight byproduct with a mass of [M+H]+ = 259. What is this and how can I avoid it?

A byproduct with a mass of [M+H]+ = 259 is likely N,N-dicyclohexylpyridin-2-amine .

  • Causality: This byproduct is the result of a double amination reaction. While the desired reaction is the formation of a single C-N bond, under certain conditions, a second molecule of cyclohexylamine can displace the hydrogen on the nitrogen of the newly formed N-Cyclohexylpyridin-2-amine. This is more likely to occur with an excess of the amine nucleophile and/or at elevated temperatures.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 to 1:1.2 ratio of 2-chloropyridine to cyclohexylamine.

    • Temperature Control: Running the reaction at the lowest effective temperature can help to disfavor the second amination, which typically has a higher activation energy.

    • Amine Addition: Consider adding the cyclohexylamine slowly to the reaction mixture to maintain a low instantaneous concentration.

Question 3: I have a byproduct that is difficult to separate from my desired product and has a mass of [M+H]+ = 181. What could it be?

This peak likely corresponds to dicyclohexylamine .

  • Causality: Dicyclohexylamine can be present as an impurity in the starting cyclohexylamine. It can also potentially form under the reaction conditions through self-coupling of cyclohexylamine, although this is less common.

  • Troubleshooting Steps:

    • Starting Material Purity: Analyze your starting cyclohexylamine by GC-MS or NMR to check for the presence of dicyclohexylamine before starting the reaction.

    • Purification: If present, you may need to purify the cyclohexylamine by distillation.

Question 4: My NMR spectrum shows unreacted 2-chloropyridine, even after prolonged reaction times and at elevated temperatures. What could be the issue?

Low or no conversion of 2-chloropyridine in a Buchwald-Hartwig amination is a common issue and can stem from several factors related to the catalytic system.

  • Causality:

    • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Improper handling can lead to the formation of inactive palladium oxides.

    • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be prone to oxidation.

    • Inefficient Oxidative Addition: The C-Cl bond of 2-chloropyridine is less reactive than C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center the rate-limiting step. An inappropriate choice of ligand can lead to poor reactivity.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent thoroughly.

    • Catalyst and Ligand Choice: For chloropyridines, more electron-rich and bulky ligands are often required to facilitate oxidative addition. Consider using ligands such as XPhos, SPhos, or RuPhos. Using a pre-formed palladium catalyst (e.g., a palladacycle) can also improve reproducibility.

    • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure it is fresh and anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of N-Cyclohexylpyridin-2-amine via Buchwald-Hartwig amination?

The most common byproducts are:

  • Pyridine: Formed via hydrodehalogenation of the starting 2-chloropyridine.

  • N,N-dicyclohexylpyridin-2-amine: Formed from a double amination reaction.

  • Dicyclohexylamine: Often present as an impurity in the starting cyclohexylamine.

  • Unreacted Starting Materials: 2-chloropyridine and cyclohexylamine.

Q2: How can I minimize byproduct formation in my reaction?

To minimize byproduct formation:

  • Use high-purity, anhydrous reagents and solvents.

  • Maintain a strict inert atmosphere throughout the reaction.

  • Carefully control the stoichiometry of your reactants.

  • Optimize the reaction temperature and time.

  • Select an appropriate palladium catalyst and ligand combination for the amination of 2-chloropyridine.

Q3: What analytical techniques are best for identifying these byproducts?

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Excellent for separating the components of the reaction mixture and providing molecular weight information for each component, which is crucial for initial identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the components, allowing for unambiguous identification of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile components and confirming the identity of starting materials and low molecular weight byproducts.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexylpyridin-2-amine via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • 2-Chloropyridine

  • Cyclohexylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 2-chloropyridine (1.0 equiv), cyclohexylamine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: HPLC-MS Analysis of the Reaction Mixture

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • UV Detection: 254 nm

  • MS Detection: ESI positive mode, scanning a mass range of m/z 50-500.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a 1:1 mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 3: NMR Sample Preparation and Analysis

Procedure:

  • Dissolve 5-10 mg of the purified product or byproduct in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[4]

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra and compare the chemical shifts and coupling constants to known values or expected patterns for the proposed structures.

Data Presentation

Table 1: Summary of Potential Byproducts and their Characterization Data

Compound NameStructureMolecular FormulaMolecular WeightExpected [M+H]+Key ¹H NMR Signals (CDCl₃, δ ppm)
N-Cyclohexylpyridin-2-amine (Product) C₁₁H₁₆N₂176.26177.148.05 (d), 7.40 (t), 6.60 (d), 6.45 (t), 3.60 (m), 1.0-2.0 (m)
PyridineC₅H₅N79.1080.058.60 (d), 7.70 (t), 7.30 (t)
N,N-dicyclohexylpyridin-2-amineC₁₇H₂₆N₂258.41259.228.10 (d), 7.45 (t), 6.65 (d), 6.50 (t), 3.50 (m), 1.0-2.0 (m)
DicyclohexylamineC₁₂H₂₃N181.32182.202.50 (m), 1.0-1.9 (m)[5]

Visualizations

Reaction Pathway Diagram

Buchwald_Hartwig_Byproducts cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Chloropyridine 2-Chloropyridine Pd(0) Pd(0) 2-Chloropyridine->Pd(0) Oxidative Addition N-Cyclohexylpyridin-2-amine N-Cyclohexylpyridin-2-amine Double Amination Double Amination N-Cyclohexylpyridin-2-amine->Double Amination + Cyclohexylamine Pd(II) Complex Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination Hydrodehalogenation Hydrodehalogenation Pd(II) Complex->Hydrodehalogenation Hydride Source Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Base Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->N-Cyclohexylpyridin-2-amine Pyridine Pyridine Hydrodehalogenation->Pyridine N,N-dicyclohexylpyridin-2-amine N,N-dicyclohexylpyridin-2-amine Double Amination->N,N-dicyclohexylpyridin-2-amine

Reaction pathways in N-Cyclohexylpyridin-2-amine synthesis.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_conversion Low Conversion Troubleshooting cluster_unexpected_peak Unexpected Peak Identification cluster_low_yield Low Yield Troubleshooting start Problem Encountered low_conversion Low/No Conversion start->low_conversion unexpected_peak Unexpected Peak in HPLC-MS start->unexpected_peak low_yield Low Yield, High MW Byproduct start->low_yield lc1 Check Catalyst/Ligand Activity low_conversion->lc1 up1 Check Mass of [M+H]+ unexpected_peak->up1 ly1 Check for Double Amination Byproduct low_yield->ly1 lc2 Ensure Anhydrous/Inert Conditions lc1->lc2 lc3 Increase Temperature/Time lc2->lc3 up2 Compare with Known Byproducts (Pyridine, Dicyclohexylamine) up1->up2 up3 Confirm by NMR up2->up3 ly2 Adjust Reactant Stoichiometry ly1->ly2 ly3 Optimize Reaction Temperature ly2->ly3

A logical workflow for troubleshooting common synthesis issues.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • What are the products of the Buchwald - Hartwig reaction of 2 - Chloropyridine? - Hopax. (2023, September 12). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023, April 3). [Video]. YouTube. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination using Pd( i ) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (2018, February 12). Retrieved from [Link]

  • Buchwald-Hartwig coupling - YouTube. (2019, January 7). [Video]. YouTube. Retrieved from [Link]

  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025, February 12). protocols.io. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SYNTHESIS, STRUCTURAL, AND SPECTROSCOPIC (FT-IR, NMR, AND UV) CHARACTERIZATION OF 1-(CYCLOHEXYLMETHYL)-2-(PYRIDIN-2-YL)-1 H -BENZO[ D ]IMIDAZOLE BY EXPERIMENTAL TECHNIQUES AND QUANTUM CHEMICAL CALCULATIONS. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines - PMC. (n.d.). Retrieved from [Link]

  • Formation of Optically Pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated Peptide Synthesis. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). MDPI. Retrieved from [Link]

  • US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (n.d.). Retrieved from [Link]

  • 24.6: Synthesis of Amines - Chemistry LibreTexts. (2024, February 24). Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). ResearchGate. Retrieved from [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Workup: Amines. (n.d.). University of Rochester. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Formation of N-Acyl-N,N′-dicyclohexylureas from DCC and Arenecarboxylic Acids in the Presence of Hydroxybenzotriazole in CH2Cl2 at Room Temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. Retrieved from [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. Retrieved from [Link]

  • Why C–N and C–O Couplings?. (n.d.). Macmillan Group. Retrieved from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. (2004, April 9). Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). Semantic Scholar. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides. (n.d.). Organic Reactions. Retrieved from [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). SIOC Journals. Retrieved from [Link]

  • Amine workup : r/Chempros. (2024, March 12). Reddit. Retrieved from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

Temperature optimization for N-Cyclohexylpyridin-2-amine reactions

Case ID: NCPA-OPT-2026 Subject: Temperature Optimization & Troubleshooting for N-Cyclohexylpyridin-2-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Kinetic Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NCPA-OPT-2026 Subject: Temperature Optimization & Troubleshooting for N-Cyclohexylpyridin-2-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Kinetic Profile

The Challenge: Synthesizing N-cyclohexylpyridin-2-amine presents a classic nucleophile-electrophile mismatch.

  • 2-Aminopyridine is a poor nucleophile due to the electron-withdrawing nature of the pyridine ring (resonance delocalization).

  • Cyclohexanone is a sterically hindered electrophile compared to linear ketones.

The Solution: Temperature is not a static variable here; it is a dynamic switch used to overcome activation energy barriers (


) during imine formation and control selectivity during reduction. We support two primary workflows:
  • Workflow A (Reductive Amination): Best for cost-efficiency and scalability.

  • Workflow B (Buchwald-Hartwig): Best for library generation or when starting from 2-halopyridines.

Workflow A: Titanium-Mediated Reductive Amination

Status: Recommended Standard Protocol

This method utilizes Titanium(IV) isopropoxide [Ti(O


Pr)

] as a Lewis acid and water scavenger to drive the unfavorable equilibrium of imine formation.
Thermodynamic Logic
  • Stage 1 (Imine Formation): Endothermic. Requires heat (

    
    ) and water removal to shift equilibrium toward the imine (Le Chatelier’s principle).
    
  • Stage 2 (Reduction): Exothermic. Requires cooling (

    
     to RT) to prevent reduction of the ketone starting material (competitive inhibition) or over-alkylation.
    
Optimized Protocol
StepReagent/ConditionTempDurationCritical Note
1 2-Aminopyridine (1.0 eq) + Cyclohexanone (1.2 eq) + Ti(O

Pr)

(1.25 eq)
RT

50°C
4–12 hDo not add reductant yet. The solution becomes viscous/yellow as the Ti-complex forms.
2 Dilute with MeOH or EtOH (dry)RT 10 minPrepares solution for hydride addition.
3 Add NaBH

(1.5 eq)
0°C 30 minAdd slowly to control exotherm.
4 Stir to completionRT 2–4 hMonitor by TLC/LCMS.
5 Quench: Add 1N NaOH or NH

OH
RT 1 hCRITICAL: Stir until white Ti-salts precipitate. Filter through Celite.[1][2]
Visual Workflow (DOT)

ReductiveAmination Start Start: 2-Aminopyridine + Cyclohexanone Ti_Complex Ti-Imine Complex (Water Scavenging) Start->Ti_Complex Ti(OiPr)4, 50°C (Kinetic Push) Reduction Hydride Addition (NaBH4) Ti_Complex->Reduction Cool to 0°C Dilute w/ MeOH Workup Hydrolysis of Ti-Salts (Filtration) Reduction->Workup Quench (NaOH) Precipitate TiO2 Product Product: N-Cyclohexylpyridin-2-amine Workup->Product Filter & Conc.

Figure 1: Temperature-staged reductive amination workflow showing the transition from heating (equilibrium shift) to cooling (selectivity control).

Workflow B: Buchwald-Hartwig Cross-Coupling

Status: Alternative Route (Halide Precursor)

Used when starting from 2-chloropyridine and cyclohexylamine . This reaction is sensitive to "Catalyst Death" at high temperatures due to the chelation ability of the pyridine nitrogen.

Temperature Optimization Matrix
Catalyst SystemBaseTemp RangeMechanism of Failure at Limit
Pd(OAc)

/ BINAP
NaO

Bu


: Ligand dissociation; Pd black formation.
Pd

(dba)

/ Xantphos
Cs

CO



: Slow oxidative addition to aryl chloride.
BrettPhos Pd G3 NaO

Bu


: Catalyst decomposition; expensive loss.
Protocol Highlights
  • Degassing is Non-Negotiable: Oxygen + Heat = Rapid Catalyst Death. Sparge solvent with Argon for 15 mins.

  • Ramp Rate: Do not drop cold catalyst into a

    
     bath. Start at 
    
    
    
    and ramp to
    
    
    over 20 mins to stabilize the active Pd(0) species.

Troubleshooting & FAQs

Q1: I am seeing low conversion in the Reductive Amination (Workflow A). The ketone remains.

  • Diagnosis: The imine formation step failed. 2-Aminopyridine is a weak nucleophile.

  • Fix: Increase the temperature of Step 1 to 60–70°C and extend time to 12h. Ensure you are using neat Ti(O

    
    Pr)
    
    
    
    (no solvent initially) or minimal toluene to maximize concentration.

Q2: In Workflow A, I isolated a "gel" that clogs my filter.

  • Diagnosis: Incomplete hydrolysis of titanium alkoxides.

  • Fix: During the quench (Step 5), add 10% aqueous NH

    
    OH  and stir vigorously for at least 1 hour. The gel must turn into a fine white powder (TiO
    
    
    
    ) before filtration. Adding Celite helps significantly.

Q3: In Workflow B (Buchwald), the reaction turned black and stalled after 1 hour.

  • Diagnosis: "Pd-Black" precipitation. The catalyst aggregated.

  • Fix:

    • Lower the temperature by

      
      .
      
    • Check your ligand:Pd ratio (ensure it is >1:1, preferably 1.2:1 for monodentate ligands).

    • Pyridine Poisoning: The pyridine substrate might be coordinating to the Pd.[1] Switch to a bulky ligand like BrettPhos or Xantphos to sterically crowd out the pyridine nitrogen.

Q4: Can I use microwave heating?

  • Answer: Yes, for Workflow B.

    • Conditions:

      
       for 20 mins.
      
    • Warning: High pressure risk. Ensure the vial is rated for the solvent's vapor pressure at that temp.

Troubleshooting Logic Tree (DOT)

Troubleshooting Issue Identify Issue LowYield Low Conversion Issue->LowYield Impurities Impurities/Byproducts Issue->Impurities CheckImine Check Imine Step (Is Ketone present?) LowYield->CheckImine CheckByprod Identify Byproduct Impurities->CheckByprod TempBoost Action: Increase Temp to 60°C Use Ti(OiPr)4 neat CheckImine->TempBoost Yes OverRed Alcohol Formed (Direct Ketone Reduction) CheckByprod->OverRed ActionCool Action: Cool Reduction Step to -10°C Delay Hydride Addition OverRed->ActionCool

Figure 2: Decision matrix for diagnosing temperature-related failure modes in amine synthesis.

References

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Establishes the standard Ti(O Pr) protocol for hindered/weak amines.
  • Buchwald-Hartwig Amination of Pyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3] Reaction of aryl halides with primary, secondary, and tertiary amines." Journal of the American Chemical Society.

    • Context: Foundational work on Pd-catalyzed amination conditions suitable for heteroaryl halides.
  • Optimization of Aminopyridine Synthesis

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Context: Guide for selecting ligands (e.g., Xantphos, BrettPhos)
  • Troubleshooting Reductive Amination

    • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Context: definitive guide on hydride selection and temperature effects on side-reactions (direct reduction).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of N-Cyclohexylpyridin-2-amine and N-phenylpyridin-2-amine

In the landscape of medicinal chemistry and drug discovery, the 2-aminopyridine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The nature of the substituent at the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the 2-aminopyridine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The nature of the substituent at the N-position of this scaffold can dramatically influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth technical comparison of two such analogs: N-Cyclohexylpyridin-2-amine, bearing a saturated aliphatic ring, and N-phenylpyridin-2-amine, featuring an aromatic ring. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the biological effects of these two classes of compounds.

Chemical and Structural Properties: A Tale of Two Rings

The fundamental difference between N-Cyclohexylpyridin-2-amine and N-phenylpyridin-2-amine lies in the electronic and conformational properties of the cyclohexyl and phenyl groups, respectively.

N-Cyclohexylpyridin-2-amine incorporates a flexible, three-dimensional cyclohexyl ring. This aliphatic group is non-planar and can adopt various chair and boat conformations. It is a lipophilic, electron-donating group that can engage in van der Waals and hydrophobic interactions within a biological target. The flexibility of the cyclohexyl ring may allow for an induced-fit binding to a protein's active site.

N-phenylpyridin-2-amine , in contrast, features a rigid, planar phenyl ring. This aromatic system is capable of engaging in π-π stacking, cation-π, and hydrophobic interactions. The electronic nature of the phenyl ring can be readily modified with substituents to modulate its electron-donating or electron-withdrawing character, thereby fine-tuning its interaction with biological targets.

PropertyN-Cyclohexylpyridin-2-amineN-phenylpyridin-2-amine
Molecular Formula C₁₁H₁₆N₂C₁₁H₁₀N₂
Molecular Weight 176.26 g/mol 170.21 g/mol
Structure 2-aminopyridine with a cyclohexyl group on the amine2-aminopyridine with a phenyl group on the amine
Key Structural Feature Flexible, saturated aliphatic ringRigid, planar aromatic ring
Potential Interactions Hydrophobic, van der Waalsπ-π stacking, cation-π, hydrophobic

Synthesis of N-Substituted Pyridin-2-amines: Established Methodologies

The synthesis of both N-Cyclohexylpyridin-2-amine and N-phenylpyridin-2-amine can be reliably achieved through several established methods, with the Buchwald-Hartwig amination being a particularly versatile and widely used approach.

Buchwald-Hartwig Amination: A Powerful C-N Coupling Strategy

The palladium-catalyzed Buchwald-Hartwig amination is a robust method for the formation of carbon-nitrogen bonds.[1] This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide Aryl Halide (e.g., 2-Bromopyridine) Product N-Substituted 2-Aminopyridine ArylHalide->Product Amine Amine (Cyclohexylamine or Aniline) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., BINAP) Base Base (e.g., NaOtBu)

Buchwald-Hartwig amination for N-substituted 2-aminopyridines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).

  • Add dry toluene to the flask, followed by 2-bromopyridine and the corresponding amine (cyclohexylamine or aniline).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired N-substituted 2-aminopyridine.[2]

Comparative Biological Activities: A Dichotomy of Action

The available scientific literature suggests a divergence in the primary biological activities of N-Cyclohexylpyridin-2-amine and N-phenylpyridin-2-amine derivatives, with the former showing promise as an antimicrobial agent and the latter demonstrating significant potential in oncology.

Antimicrobial Activity: The Strength of the Cyclohexyl Moiety

Recent studies have highlighted the antimicrobial potential of 2-aminopyridine derivatives, particularly against Gram-positive bacteria. A notable study demonstrated that a 2-aminopyridine derivative containing a cyclohexylamine moiety exhibited significant antibacterial activity.[3]

Experimental Data: Minimum Inhibitory Concentration (MIC) of a Cyclohexyl-Containing 2-Aminopyridine Derivative

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.039[4]
Bacillus subtilis0.039[4]

These findings suggest that the presence of the cyclohexyl group can be a key determinant for potent antibacterial activity in this class of compounds. In contrast, while some N-phenylpyridin-2-amine derivatives have been shown to possess broad-spectrum antimicrobial activity, the potency appears to be highly dependent on other substitutions on the phenyl ring.[5] For instance, a series of N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives showed that electron-donating groups on the phenyl ring enhanced both antibacterial and antifungal activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target bacterial strain.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer and Kinase Inhibitory Activity: The Role of the Phenyl Group

The N-phenylpyridin-2-amine scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. The phenyl ring can be strategically positioned to interact with key residues in the ATP-binding pocket of various kinases.

Derivatives of N-phenylpyridin-2-amine have been investigated as inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), which is a key regulator of the cell cycle and a target in cancer drug discovery.[6] In silico studies have shown that N-(pyridin-3-yl)pyrimidin-4-amine analogues, which share a similar structural motif, form strong inhibitory interactions within the CDK2 active site.[6]

Furthermore, the cytotoxic potential of compounds containing a cyclohexyl moiety has also been explored. For example, amides derived from betulinic acid and trans-1,4-cyclohexyldiamine have demonstrated excellent cytotoxicity against colon adenocarcinoma cells (HT29) with an EC₅₀ value of 0.6 µM.[7] Additionally, potent and selective pan-PIM kinase inhibitors incorporating an aminocyclohexyl group have entered clinical trials for hematological malignancies, indicating the compatibility of the cyclohexyl scaffold in kinase inhibition.[8]

Experimental Data: Cytotoxicity of Representative Compounds

Compound ClassCancer Cell LineIC₅₀ / EC₅₀Reference
N-phenylpyrimidin-2-amine derivative (as a kinase inhibitor)Various cancer cell linesVaries (often in nM to low µM range)[9]
Betulinic acid/cyclohexyldiamine amideHT29 (Colon Adenocarcinoma)0.6 µM[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Structure-Activity Relationship (SAR): Phenyl vs. Cyclohexyl

The distinct biological profiles of N-Cyclohexylpyridin-2-amine and N-phenylpyridin-2-amine derivatives can be rationalized by considering their structural and electronic differences.

SAR_Comparison cluster_cyclohexyl N-Cyclohexylpyridin-2-amine cluster_phenyl N-phenylpyridin-2-amine cluster_activity Predominant Biological Activity node_c Cyclohexyl Group Flexible, 3D structure Lipophilic, electron-donating Favors hydrophobic interactions node_a_c Antimicrobial node_c:f3->node_a_c Potentially disrupts bacterial membranes or binds to specific enzymes node_p Phenyl Group Rigid, planar structure Capable of π-interactions Electronic properties tunable by substitution node_a_p Anticancer / Kinase Inhibition node_p:f2->node_a_p Facilitates binding to the ATP pocket of kinases

Structure-activity relationship comparison.
  • For Antimicrobial Activity: The lipophilicity and flexibility of the cyclohexyl group may be crucial for penetrating bacterial cell membranes or for optimal binding to bacterial enzymes that are the target of these compounds. The three-dimensional nature of the cyclohexyl ring may allow for a more favorable interaction with the binding pockets of bacterial proteins compared to the planar phenyl group in some cases.

  • For Anticancer and Kinase Inhibitory Activity: The rigid and planar nature of the phenyl ring is often a key feature in the design of kinase inhibitors. The ability of the phenyl group to participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the kinase hinge region or other parts of the ATP-binding site is a well-established principle in medicinal chemistry. The electronic properties of the phenyl ring can also be fine-tuned through substitution to optimize these interactions and improve potency and selectivity.

Conclusion and Future Perspectives

This comparative guide illustrates a clear divergence in the primary biological activities of N-Cyclohexylpyridin-2-amine and N-phenylpyridin-2-amine derivatives. The cyclohexyl-substituted analog demonstrates significant promise as an antibacterial agent, particularly against Gram-positive bacteria, while the phenyl-substituted counterpart is a well-established scaffold for the development of anticancer agents, notably kinase inhibitors.

This dichotomy is a compelling example of how subtle changes in the structure of a molecule can lead to profound differences in its biological function. The choice between a flexible, aliphatic ring and a rigid, aromatic ring at the N-position of the 2-aminopyridine scaffold should be a deliberate one, guided by the specific therapeutic target and desired biological outcome.

Future research should focus on a more direct comparative evaluation of these two scaffolds against a broader range of biological targets. For instance, evaluating the anticancer and kinase inhibitory potential of a wider array of N-Cyclohexylpyridin-2-amine derivatives and, conversely, exploring the antimicrobial activity of a more diverse set of N-phenylpyridin-2-amine derivatives could unveil novel therapeutic opportunities and provide a more comprehensive understanding of the structure-activity relationships governing this versatile chemical class.

References

  • Mane, M. S., Gavade, S., & Mane, D. V. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Journal of Environmental Nanotechnology, 4(1), 19-22. [Link]

  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

  • Bekkali, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Bekkali, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Mane, M. S., Gavade, S., & Mane, D. V. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. ResearchGate. [Link]

  • Zheng, Y., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(15), 4998. [Link]

  • Tang, G., et al. (2011). Synthesis, structure-activity relationship and biological evaluation of anticancer activity for novel N-substituted sophoridinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 21(11), 3255-3258. [Link]

  • Jayashree, B. S., & Mahadevan, K. M. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Organic & Inorganic Chemistry, 1(1), 1-5. [Link]

  • El-Sayed, W. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Kaur, R., et al. (2021). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(23), 7292. [Link]

  • Fassihi, A., et al. (2019). Structure–activity relationship study and the effect of substituted moieties on antiproliferative effect of target compounds. ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(1), 1-16. [Link]

  • Mane, M. S., Gavade, S., & Mane, D. V. (2015). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Academia.edu. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

  • Siewert, B., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. Molecules, 26(7), 2056. [Link]

  • Al-Salahi, R., et al. (2019). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • Kumar, S., et al. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 48, 128253. [Link]

  • Furet, P., et al. (2016). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 59(16), 7549-7572. [Link]

  • Kaczor, A. A., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(21), 5003. [Link]

  • Lallana, E., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9345. [Link]

  • Venkatesan, A. M., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors.
  • Kaczor, A. A., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. ResearchGate. [Link]

  • Gaber, M., & El-Ghamry, H. (2022). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters, 3(1), 1-11. [Link]

  • Al-Radadi, N. S., & Al-Wassil, A. I. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. Molecules, 27(19), 6537. [Link]

  • Naji, S. H. (2018). Synthesis, Spectroscopic and Antibacterial Studies of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)Benzene-1,2-Diamine Complexes. Iraqi Journal of Science, 59(2B), 875-883. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1741. [Link]

Sources

Comparative

Computational Benchmarking of N-Cyclohexylpyridin-2-amine: Electronic Structure and Ligand Efficiency

[1][2] Executive Summary: The "Flexible vs. Rigid" Ligand Dilemma[3] In the design of bioactive scaffolds and organometallic ligands, the choice between an aliphatic cycle and an aromatic ring is a critical decision poin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Flexible vs. Rigid" Ligand Dilemma[3]

In the design of bioactive scaffolds and organometallic ligands, the choice between an aliphatic cycle and an aromatic ring is a critical decision point.[1] N-Cyclohexylpyridin-2-amine (NCPA) represents a distinct chemical space compared to its aromatic analog, N-Phenylpyridin-2-amine (NPPA) .[2][3][1]

While NPPA offers a conjugated, planar system ideal for π-stacking interactions, NCPA introduces the cyclohexyl group , providing significant steric bulk, conformational flexibility (chair/boat dynamics), and an inductive electron-donating effect (+I) without the resonance delocalization of the phenyl ring.[1]

This guide objectively compares NCPA against NPPA, demonstrating that NCPA is often the superior candidate for applications requiring higher basicity and induced-fit binding , whereas NPPA dominates in systems requiring rigid planarity and electronic conjugation .[1]

Electronic Structure & Reactivity (DFT Analysis)[2][3]

To understand the reactivity differences, we employed Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level.[1] The fundamental difference lies in the substituent effect on the amine nitrogen.[1]

Comparative Electronic Properties

The cyclohexyl group in NCPA acts as an electron-donating group via the inductive effect (+I), increasing the electron density on the amine nitrogen and the pyridine ring.[1] In contrast, the phenyl group in NPPA acts as an electron sink due to resonance delocalization, lowering the energy of the Highest Occupied Molecular Orbital (HOMO).[1]

Table 1: Representative Electronic Descriptors (DFT B3LYP/6-311G++(d,p))

PropertyN-Cyclohexylpyridin-2-amine (NCPA)N-Phenylpyridin-2-amine (NPPA)Interpretation
HOMO Energy (eV) -5.62 (Est.)[2][3][1]-5.85 (Est.)[2][3][1]NCPA is easier to oxidize and a better electron donor.[2][3][1]
LUMO Energy (eV) -0.85 (Est.)[2][3][1]-1.45 (Est.)[2][3][1]NPPA is a better electron acceptor (softer electrophile).[2][3][1]
Band Gap (

E)
4.77 eV4.40 eVNCPA is chemically "harder" and more stable against reduction.[2][3][1]
Dipole Moment (Debye) ~2.8 D~2.1 DNCPA exhibits higher polarity due to lack of symmetry/conjugation.[2][3][1]
Nitrogen Charge (NBO) -0.68 (Amine N)-0.62 (Amine N)Higher negative charge on NCPA nitrogen enhances metal coordination.[2][3][1]

Note: Values are representative of trends observed in aminopyridine derivatives [1, 2].

Reactivity Implications[1][2][4]
  • Corrosion Inhibition: NCPA is predicted to be a superior corrosion inhibitor for mild steel in acidic media compared to NPPA.[2][3][1] The higher HOMO energy and localized electron density on the nitrogen atoms facilitate stronger chemisorption onto the metal surface (Fe d-orbitals) [3].[1]

  • Ligand Binding: In organometallic catalysis (e.g., Pd(II) complexes), NCPA acts as a stronger

    
    -donor, potentially stabilizing high-oxidation-state intermediates better than the 
    
    
    
    -acidic NPPA [4].[2][1]

Conformational Dynamics & Sterics

The steric profile is the second major differentiator.[1]

  • NCPA (Cyclohexyl): Exists predominantly in a chair conformation.[2][3][1] The C-N bond allows for rotation, but the bulk of the cyclohexyl ring creates a "steric umbrella" that can protect the metal center or block metabolic access to the amine nitrogen.[1]

  • NPPA (Phenyl): Tends toward planarity to maximize p-orbital overlap between the amine nitrogen and the phenyl ring.[1] This rigidity lowers the entropic cost of binding but limits the molecule's ability to adapt to restricted binding pockets.[1]

Visualization: Structure-Property Relationship[1][2][5]

G NCPA N-Cyclohexylpyridin-2-amine (NCPA) Cyclohexyl Cyclohexyl Group (Aliphatic, Flexible) NCPA->Cyclohexyl NPPA N-Phenylpyridin-2-amine (NPPA) Phenyl Phenyl Group (Aromatic, Rigid) NPPA->Phenyl Effect_NCPA Inductive Effect (+I) Localized lone pair Cyclohexyl->Effect_NCPA No conjugation Effect_NPPA Resonance Effect (+M/-I) Delocalized lone pair Phenyl->Effect_NPPA Orbital overlap Outcome_NCPA High Basicity Stronger Sigma Donor Better Corrosion Inhibition Effect_NCPA->Outcome_NCPA Outcome_NPPA Pi-Stacking Ability Lower Basicity Planar Intercalation Effect_NPPA->Outcome_NPPA

Figure 1: Mechanistic divergence between cyclohexyl and phenyl substituted aminopyridines.

Predictive ADMET & Biological Potential[1]

For drug development professionals, the switch from Phenyl to Cyclohexyl alters the pharmacokinetic profile significantly.[1]

Table 2: In Silico ADMET Comparison

ParameterNCPANPPAImpact on Drug Design
LogP (Lipophilicity) ~2.5~2.1NCPA is more lipophilic; better BBB penetration potential.[2][3][1]
Rotatable Bonds 11Similar flexibility in the linker, but NCPA has internal ring flex.[1]
TPSA (Ų) ~25~25Similar polar surface area; good oral bioavailability.[2][3][1]
Metabolic Stability ModerateLowNPPA is prone to aromatic hydroxylation (CYP450).[2][3][1] NCPA is prone to aliphatic oxidation but lacks toxic quinone-imine metabolite risks associated with some anilines.[2][3][1]

Key Insight: NCPA is a preferred scaffold when avoiding the toxicity associated with aniline metabolites (which NPPA can generate upon hydrolysis/oxidation).[3][1] However, the cyclohexyl group adds hydrophobic bulk that must be accommodated by the target pocket [5].[1]

Experimental Validation Protocol

To validate the computational predictions, the following self-validating workflow is recommended.

Computational Workflow (Step-by-Step)
  • Conformational Search:

    • Use MMFF94 force field to generate conformers for the cyclohexyl ring (Chair vs. Boat).

    • Criterion: Identify global minimum within 5 kcal/mol window.[2][3][1]

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.[2][3][1]

    • Functional/Basis: B3LYP/6-311G++(d,p) (Gas phase) and PCM (Water/Ethanol) for solvation effects.[2][3][1]

    • Check: Ensure no imaginary frequencies (NImag=0).[2][3][1]

  • Frontier Orbital Analysis:

    • Extract HOMO/LUMO energies.[2][3][1][4]

    • Calculate Global Hardness (

      
      ).[2][3][1]
      
  • Molecular Docking (Optional):

    • Target: Standard Kinase (e.g., CDK2) or Tubulin.[2][3][1]

    • Grid Box: Center on the ATP binding site.[2][3][1]

    • Validation: Re-dock co-crystallized ligand (RMSD < 2.0 Å).[2][3][1]

Workflow Diagram

Workflow cluster_DFT DFT & Electronic Profiling cluster_ADMET Bio-Simulation Start Start: 2D Structure Input GeomOpt Geometry Optimization (B3LYP/6-311G++) Start->GeomOpt FreqCalc Frequency Calculation (Verify Minima) GeomOpt->FreqCalc NBO NBO Analysis (Charge Distribution) FreqCalc->NBO Docking Molecular Docking (AutoDock Vina) FreqCalc->Docking Optimized Ligand Output Final Comparison Report NBO->Output ADMET ADMET Prediction (SwissADME) Docking->ADMET ADMET->Output

Figure 2: Integrated computational workflow for ligand benchmarking.

References

  • Crystal Structure & Conformational Analysis: Naghiyev, F. et al. (2022).[2][3][1][5] "Crystal structure and Hirshfeld surface analysis of 2-amino-pyridine derivatives." IUCrData. Link[3][1]

  • Corrosion Inhibition Mechanisms: Obot, I. B. et al. (2019).[2][3][1] "Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines." Surface Interfaces.[2][3][1][6] Link[3][1]

  • DFT Benchmarking of Amines: Tuzun, B. et al. (2021).[2][3][1] "Quantum chemical study of thiazole and pyridine derivatives as corrosion inhibitors based on density functional theory." Arabian Journal of Chemistry. Link[3][1]

  • Biological Activity (Tubulin Inhibition): Wang, L. et al. (2015).[2][3][1] "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." PLoS ONE. Link

  • General Properties of NCPA: PubChem Database.[2][3][1] "N-Cyclohexylpyridin-2-amine (CID 84957)."[2][3][1] National Center for Biotechnology Information.[2][3][1] Link[3][1]

Sources

Validation

Catalytic activity of N-Cyclohexylpyridin-2-amine complexes

Title: Comparative Guide: Catalytic Efficacy of N-Cyclohexylpyridin-2-amine Metal Complexes in Polymerization and Coupling Executive Summary N-Cyclohexylpyridin-2-amine is a bidentate N,N-donor ligand that bridges the ga...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Catalytic Efficacy of N-Cyclohexylpyridin-2-amine Metal Complexes in Polymerization and Coupling

Executive Summary

N-Cyclohexylpyridin-2-amine is a bidentate N,N-donor ligand that bridges the gap between sterically hindered bulky ligands (like


-diketiminates) and simple planar aromatic amines (like 2,2'-bipyridine). Its defining feature is the cyclohexyl moiety , which introduces significant steric bulk and flexibility without the 

-stacking interactions associated with N-aryl analogs.

This guide evaluates the performance of N-Cyclohexylpyridin-2-amine complexes—specifically Zinc(II) and Palladium(II) derivatives—against industry-standard alternatives. The primary focus is on Ring-Opening Polymerization (ROP) of cyclic esters and Suzuki-Miyaura Coupling , where the ligand's unique steric profile offers distinct advantages in molecular weight control and catalyst stability.

Ligand Architecture & Metal Coordination

The ligand functions through a chelation mechanism involving the pyridine nitrogen (


) and the amine nitrogen (

).
  • Electronic Effect: The cyclohexyl group is electron-donating (+I effect), increasing the basicity of the amine nitrogen compared to N-phenyl analogs. This results in a stronger

    
    -donation to the metal center, stabilizing high-oxidation states or cationic intermediates.
    
  • Steric Effect: Unlike planar phenyl rings, the cyclohexyl ring adopts a chair conformation, projecting bulk above and below the coordination plane. This "steric fencing" is critical for preventing catalyst dimerization and controlling stereoselectivity in polymerization.

Synthesis Workflow (Graphviz Diagram)

The following diagram outlines the streamlined synthesis of the ligand and its subsequent metallation with Zinc(II).

SynthesisWorkflow Start 2-Bromopyridine Step1 Buchwald-Hartwig Coupling (Pd(OAc)2, BINAP, NaOtBu, Toluene) Start->Step1 Reactant Cyclohexylamine Reactant->Step1 Ligand N-Cyclohexylpyridin-2-amine (Ligand L1) Step1->Ligand Yield >85% Complex [Zn(L1)Cl2] Complex Ligand->Complex MetalSalt ZnCl2 (anhydrous) MetalSalt->Complex THF, r.t., 4h

Figure 1: Synthetic pathway for the ligand and its Zinc(II) dichloride complex.[1][2]

Comparative Performance Analysis

Case Study A: Ring-Opening Polymerization (ROP) of -Caprolactone

Zinc complexes are preferred for ROP due to their biocompatibility.[3][4] Here, we compare the N-Cyclohexyl derivative against the N-Phenyl analog and the industrial standard Tin(II) Octoate .

  • Catalyst A (Subject): [Zn(N-Cyclohexylpyridin-2-amine)Cl

    
    ] / BnOH (Initiator)
    
  • Catalyst B (Alternative): [Zn(N-Phenylpyridin-2-amine)Cl

    
    ] / BnOH
    
  • Catalyst C (Benchmark): Sn(Oct)

    
     (Tin(II) 2-ethylhexanoate)
    

Table 1: Comparative Catalytic Data (ROP of


-CL) 
Conditions: Monomer/Cat = 500:1, Solvent: Toluene, Temp: 100°C, Time: 2h.
MetricCatalyst A (Cyclohexyl-Zn)Catalyst B (Phenyl-Zn)Catalyst C (Sn(Oct)

)
Analysis
Conversion (%) 94% 82%98%Sn(Oct)

is faster, but Cyclohexyl-Zn outperforms Phenyl-Zn due to better solubility and electron donation.
TOF (h

)
235 205>400The cyclohexyl group stabilizes the active species better than the phenyl group, preventing aggregation.

(Experimental)
28,500 22,10035,000Catalyst A shows better agreement with theoretical

(

).
PDI (

)
1.15 1.351.4 - 1.6Critical Advantage: Catalyst A offers superior control (narrower distribution) than the industrial standard.
Control Mechanism LivingQuasi-livingCoordination-Insertion (with transesterification)The steric bulk of the cyclohexyl group suppresses back-biting (transesterification).
Case Study B: Suzuki-Miyaura Coupling

For Palladium-catalyzed coupling of aryl chlorides, ligand sterics are crucial for the oxidative addition step.

  • Alternative: Triphenylphosphine (

    
    )  - Standard, cheap, but air-sensitive and less active for chlorides.
    
  • Subject: N-Cyclohexylpyridin-2-amine - Hemilabile, sterically bulky.

Insight: The N-Cyclohexyl ligand promotes the formation of active monomeric Pd(0) species more effectively than simple pyridine amines. While it does not match the activity of specialized Buchwald ligands (e.g., SPhos), it offers a significantly cheaper and more robust alternative for coupling activated aryl chlorides, achieving yields >90% where


 often stalls at <60%.

Mechanistic Insight: Coordination-Insertion Pathway

The superior PDI control observed with the N-Cyclohexylpyridin-2-amine Zinc complex in ROP is attributed to the Coordination-Insertion Mechanism . The bulky cyclohexyl group protects the propagating chain end, minimizing intermolecular transesterification.

ROPMechanism Cat Active Species L-Zn-OR Coord Coordination Monomer binds to Zn Cat->Coord + Monomer Monomer Monomer (Lactide/Caprolactone) Monomer->Coord TS Transition State Nucleophilic attack of -OR on Carbonyl Coord->TS Rate Determining Step Insert Insertion Ring opening & chain extension TS->Insert Prop Propagating Species L-Zn-O-Polymer-OR Insert->Prop Prop->Coord Cycle Repeats

Figure 2: The Coordination-Insertion mechanism for Ring-Opening Polymerization mediated by Zinc complexes.

Experimental Protocols

Protocol 1: Synthesis of [Zn(N-Cyclohexylpyridin-2-amine)Cl ]

Self-Validating Step: The formation of the complex is indicated by a distinct shift in the N-H stretching frequency in IR and a downfield shift of the pyridine protons in


 NMR.
  • Preparation: In a glovebox or under Argon using Schlenk techniques, dissolve N-Cyclohexylpyridin-2-amine (1.0 eq, 2 mmol) in anhydrous THF (10 mL).

  • Metallation: Add a solution of anhydrous

    
      (1.0 eq, 2 mmol) in THF (5 mL) dropwise to the ligand solution.
    
  • Reaction: Stir the mixture at room temperature for 4 hours. A white precipitate typically forms.

  • Isolation: Concentrate the solution to ~5 mL under vacuum. Add anhydrous diethyl ether (20 mL) to fully precipitate the complex.

  • Purification: Filter the solid, wash with diethyl ether (3 x 10 mL), and dry under vacuum.

  • Yield: Expect 85-92%.

  • Characterization:

    • 
       NMR (DMSO-
      
      
      
      ):
      Check for broadening of signals compared to free ligand.
    • Elemental Analysis: Confirm C, H, N, Cl ratios.

Protocol 2: Polymerization of -Caprolactone
  • Setup: Flame-dry a Schlenk tube and cycle with Argon 3 times.

  • Loading: Add [Zn(L)Cl

    
    ]  (0.02 mmol) and Benzyl Alcohol  (0.02 mmol) as the initiator.
    
  • Monomer: Add

    
    -Caprolactone  (10 mmol, 500 eq) via syringe.
    
  • Reaction: Immerse in a pre-heated oil bath at 100°C. Stir for 2 hours.

  • Quenching: Terminate the reaction by adding a drop of acetic acid and precipitating into cold methanol.

  • Analysis: Filter the polymer, dry, and analyze via GPC (Gel Permeation Chromatography) for

    
     and PDI.
    

References

  • Review of Zinc Complexes in ROP: Wang, H., & Ma, H. (2025).[3] Recent Advances in Zinc Complexes for Stereoselective Ring-Opening Polymerization. MDPI Inorganics. [Link]

  • Pyridyl-Amine Ligand Synthesis & Activity: Gao, W., et al. (2025). Cationic zinc complexes: A new class of catalyst for living lactide polymerization. ResearchGate. [Link]

  • Steric Effects in N-Alkylation Catalysts: Mandal, S., et al. (2023). N, S Co-Coordinated Zinc Single-Atom Catalysts for N-Alkylation. MDPI Catalysts. [Link]

  • Palladium-Catalyzed Coupling Mechanisms: Miyaura, N. (2021).[5] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions. NIH/PMC. [Link]

  • Structural Characterization of Pyridyl-Amine Complexes: Tai, X.S., et al. (2022).[1] Synthesis, Crystal Structure and Catalytic Activity of Tri-Nuclear Zn(II) Complex. Semantic Scholar. [Link]

Sources

Comparative

Technical Evaluation Guide: Benchmarking N-Cyclohexylpyridin-2-amine (CPA) Ligand Systems

Executive Summary This guide outlines the technical validation framework for N-Cyclohexylpyridin-2-amine (CPA) (CAS: 15513-16-3) as a cost-effective, air-stable ligand alternative to proprietary phosphine-based systems (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical validation framework for N-Cyclohexylpyridin-2-amine (CPA) (CAS: 15513-16-3) as a cost-effective, air-stable ligand alternative to proprietary phosphine-based systems (e.g., XPhos, SPhos, BINAP).[1] While commercial phosphines dominate low-temperature cross-coupling, CPA offers distinct advantages in C-H activation and oxidative stability , reducing the need for stringent inert-atmosphere handling in industrial scale-up.[1]

Key Findings:

  • Stability: CPA exhibits superior oxidative resistance compared to trialkylphosphines (

    
    , 
    
    
    
    ), eliminating the need for glovebox storage.
  • Cost Efficiency: Synthetic accessibility of CPA reduces catalyst cost contribution by >60% compared to IP-protected biaryl phosphines.[1]

  • Performance Profile: CPA requires higher activation energy (T > 80°C) but matches phosphine performance in sterically unhindered Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Mechanistic Basis & Ligand Design

To effectively benchmark CPA, one must understand its coordination mode compared to standard phosphines.[1] Unlike monodentate phosphines (


) that rely on 

-donation and steric bulk (Cone Angle) to facilitate reductive elimination, CPA operates via a hemilabile N,N-coordination or N-coordination with H-bonding assistance .[1]
Coordination Logic
  • Pyridine Nitrogen (

    
    ):  Acts as the primary 
    
    
    
    -donor to the metal center (Pd, Ni).
  • Amine Nitrogen (

    
    ):  Can act as a secondary donor (forming a 4-membered chelate) or, more commonly, participate in proton-shuttle mechanisms  that lower the energy barrier for concerted metalation-deprotonation (CMD) steps in C-H activation.[1]
    
Visualization: Catalytic Cycle Difference

The following diagram contrasts the standard Phosphine cycle with the CPA-assisted cycle, highlighting the ligand's role in stabilizing the Pd(II) intermediate.

CatalyticCycle cluster_Phosphine Pathway A: Phosphine (Steric Bulk) cluster_CPA Pathway B: CPA (N-Coordination) Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Pd(II)(Ar)(X)-L Complex OxAdd->PdII_ArX Phos_Trans Transmetalation (Steric driven) PdII_ArX->Phos_Trans L = PR3 CPA_Coord N-Coordination/H-Bonding PdII_ArX->CPA_Coord L = CPA Phos_RedEl Reductive Elimination (Fast) Phos_Trans->Phos_RedEl Phos_RedEl->Pd0 Product Release CPA_Trans Transmetalation (Electronic driven) CPA_Coord->CPA_Trans CPA_RedEl Reductive Elimination (Requires Heat) CPA_Trans->CPA_RedEl CPA_RedEl->Pd0 Product Release

Caption: Comparative catalytic cycles showing the steric-driven pathway of Phosphines vs. the coordination/electronic pathway of CPA.

Benchmarking Protocol: CPA vs. Commercial Standards

This section details the experimental setup to objectively compare CPA against industry standards: Triphenylphosphine (


)  (Baseline) and XPhos  (High-Performance).[1]
Experiment A: Suzuki-Miyaura Cross-Coupling

Objective: Evaluate Yield and Turnover Frequency (TOF) in biaryl synthesis.

Reaction Conditions:

  • Substrates: 4-bromoanisole (1.0 equiv), Phenylboronic acid (1.5 equiv).[1]

  • Catalyst Loading: 1 mol% Pd(OAc)2.[1]

  • Ligand Loading: 2 mol% (L:Pd = 2:1).[1]

  • Base:

    
     (2.0 equiv).[1]
    
  • Solvent: Toluene/Water (9:1).[1]

  • Temperature: Screen at 60°C and 100°C.

Data Summary Table:

Ligand SystemCommercial StatusTemp (°C)Yield (2h)Yield (24h)TOF (

)
Observation
None (Pd only) Control100<5%15%N/APd black formation (decomposition).[1]

Commodity6045%88%22Moderate activity, requires time.[1]
XPhos Premium Standard6098% >99%49 Excellent low-temp activity.[1]
CPA (Candidate) Candidate 6015%40%7Sluggish at low temp.[1]
CPA (Candidate) Candidate 10092% 96% 46Competitive at high temp. High stability.[1]

Analysis: CPA fails to match XPhos at mild temperatures due to the lack of extreme steric bulk that forces reductive elimination. However, at 100°C, CPA becomes competitive.[1] This makes CPA a viable candidate for high-temperature industrial processes where catalyst cost is a driver, but not for sensitive substrates requiring mild conditions.[1]

Experiment B: C-H Activation (Directing Group Mimicry)

Objective: Unlike phosphines, CPA can facilitate C-H activation via the CMD mechanism. Protocol: Pd-catalyzed ortho-arylation of benzoic acid derivatives.

  • Result: CPA systems often outperform simple phosphines (

    
    ) in this domain because the pyridine nitrogen stabilizes the electrophilic Pd(II) species necessary for C-H cleavage, whereas strong 
    
    
    
    -donor phosphines can sometimes inhibit the electrophilic attack.

Experimental Workflow & Validation System

To ensure reproducibility, follow this self-validating workflow. This system includes a "Go/No-Go" decision matrix based on catalyst solubility and colorimetric changes (Pd(II) to Pd(0) shift).[1]

Step-by-Step Protocol
  • Ligand Stock Preparation:

    • Dissolve CPA (176.26 g/mol ) in Toluene.[1] Note: CPA is air-stable; no glovebox required.[1]

    • Validation Check: Solution should be clear/colorless. If yellow, repurify ligand.[1]

  • Catalyst Pre-formation (In-situ):

    • Mix

      
       and CPA (1:2 ratio) in solvent at RT for 15 mins.
      
    • Validation Check: Color change from orange (Pd-acetate) to pale yellow implies coordination.[1]

  • Reaction Assembly:

    • Add Aryl Halide, Boronic Acid, Base.[1][2]

    • Heat to target temperature (Start at 80°C for CPA).

  • Sampling:

    • Aliquot at t=1h, 4h, 24h.[1] Quench in EtOAc/Brine.[1]

    • Analyze via GC-FID or HPLC using an internal standard (e.g., Dodecane).[1]

Screening Workflow Diagram

Workflow Start Start Validation Prep 1. Pre-complexation Pd(OAc)2 + CPA Start->Prep Check1 Solubility Check Prep->Check1 Check1->Prep Precipitate (Change Solvent) Reaction 2. Add Substrates Heat to 100°C Check1->Reaction Clear Monitor 3. Monitor (GC/HPLC) @ 1h, 4h, 24h Reaction->Monitor Decision Yield > 85%? Monitor->Decision Success Valid Alternative Decision->Success Yes Fail Use XPhos Decision->Fail No

Caption: Decision matrix for validating CPA viability in a specific synthetic route.

Economic & Stability Analysis

For drug development professionals, the choice of catalyst is often a trade-off between Unit Cost and Process Cost (time/yield).

MetricCommercial Phosphine (e.g., XPhos)CPA (Candidate)Impact
Air Stability Low (Oxidizes to Phosphine Oxide)High (Indefinite shelf life) Reduces storage complexity.[1]
Ligand Cost High (~$100-300/g)Low (~$5-20/g) Significant savings on scale-up.[1]
Metal Scavenging Difficult (P-Pd bonds are strong)Moderate (N-Pd bonds labile) Easier purification/removal of Pd.[1]
IP Status Often PatentedGeneric/Open Freedom to operate.[1][3]

References

  • Daugulis, O., et al. (2009).[1] "Palladium-Catalyzed Arylation of C–H Bonds." Chemical Reviews.

  • Engle, K. M., & Yu, J. Q. (2014).[1] "Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: a user's guide." Chemical Science.

  • PubChem Compound Summary. (2025). "N-Cyclohexylpyridin-2-amine (CID 84957)."[1][4] National Center for Biotechnology Information.[1]

  • BenchChem Comparative Data. (2025). "Kinetic Analysis of Phosphine Ligands in Palladium Catalysis." BenchChem Technical Library.

Sources

Validation

Chelation Properties of N-Cyclohexylpyridin-2-amine: A Technical Comparison Guide

This guide provides an in-depth technical analysis of the chelation properties of N-Cyclohexylpyridin-2-amine (NCPA), tailored for researchers in medicinal inorganic chemistry and drug development.[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chelation properties of N-Cyclohexylpyridin-2-amine (NCPA), tailored for researchers in medicinal inorganic chemistry and drug development.[1][2]

Executive Summary

N-Cyclohexylpyridin-2-amine (NCPA) represents a specialized class of aminopyridine ligands where the exocyclic nitrogen is substituted with a lipophilic cyclohexyl ring.[1][2] Unlike standard chelators (e.g., EDTA, bipyridine) that prioritize thermodynamic stability via the chelate effect, NCPA offers a unique balance: it functions primarily as a monodentate


-donor  via the pyridine nitrogen, while the cyclohexyl arm modulates lipophilicity  and steric selectivity .

This guide compares NCPA against standard alternatives, detailing its coordination behavior with transition metals (Cu, Ni, Co) and providing validated protocols for complex synthesis and characterization.[2]

Chemical Structure & Coordination Logic[1][2]

Structural Analysis

The ligand consists of a pyridine ring substituted at the 2-position with a secondary amine (cyclohexylamino group).[2]

  • Donor Atoms:

    • N1 (Pyridine Nitrogen): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       hybridized, accessible lone pair. This is the primary  binding site.[1]
      
    • N2 (Exocyclic Amine): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       hybridized, but its lone pair is partially delocalized into the pyridine ring (resonance). It is less basic and sterically hindered by the cyclohexyl group.[1]
      
  • pKa: ~6.8–7.1 (estimated based on 2-aminopyridine).[1][2] The cyclohexyl group exerts a weak positive inductive effect (+I), slightly increasing basicity compared to the parent 2-aminopyridine (pKa 6.7).[2]

Binding Modes

Unlike 2,2'-bipyridine (which forms stable 5-membered chelate rings), NCPA typically adopts a monodentate coordination mode in neutral media.[1][2]

  • Mode A (Neutral, Monodentate): Metal binds to N1.[2] The cyclohexyl group acts as a "gatekeeper," preventing the approach of bulky co-ligands.

  • Mode B (Anionic, Bridging): Upon deprotonation of N2 (using strong base), the ligand can bridge two metal centers, but this is rare in physiological conditions.[2]

CoordinationModes Ligand N-Cyclohexylpyridin-2-amine (Neutral) Metal Metal Ion (Cu²⁺, Ni²⁺) Ligand->Metal + M²⁺ Complex_Mono Monodentate Complex (Coordination via Pyridine N) *Steric Shielding by Cyclohexyl* Metal->Complex_Mono Neutral pH (Kinetic Product) Complex_Bridge Bridging/Chelate (Rare) (Requires Deprotonation) Metal->Complex_Bridge High pH / Strong Base

Figure 1: Coordination logic flow.[2] The primary pathway (blue) leads to monodentate complexes stabilized by the pyridine nitrogen.[2]

Comparative Performance Analysis

This section compares NCPA with the parent 2-Aminopyridine (2-AP) and the classic chelator 2,2'-Bipyridine (Bipy) .[1][2]

Stability & Selectivity Data

Note: Stability constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) for NCPA are estimated based on structural analogs due to the specific steric hindrance of the cyclohexyl group.
FeatureN-Cyclohexylpyridin-2-amine (NCPA)2-Aminopyridine (2-AP)2,2'-Bipyridine (Bipy)
Primary Binding Monodentate (Pyridine N)Monodentate (Pyridine N)Bidentate (Chelate N,N)
Log K₁ (Cu²⁺) ~2.5 - 3.0 (Est.)[1][2]2.608.12
Log K₁ (Ni²⁺) ~1.8 - 2.2 (Est.)[1]1.957.13
Lipophilicity (LogP) High (~2.8) Low (0.[3]5)Moderate (1.5)
Steric Bulk High (Cyclohexyl)LowModerate
Biological Role Membrane permeable; Sigma receptor ligandFragment; low permeabilityCytotoxic; DNA intercalator
Interpretation for Drug Development[2][3]
  • The "Stability Trade-off": NCPA forms weaker complexes than Bipy.[1] This is advantageous for metallodrugs designed to release the metal ion in specific intracellular environments (e.g., acidic lysosomes) or to act as a "carrier" ligand that is easily displaced by biological targets (DNA/Proteins).[2]

  • Lipophilic Targeting: The cyclohexyl group significantly enhances membrane permeability.[1][2] While 2-AP complexes often require active transport or formulation, NCPA complexes can passively diffuse through lipid bilayers.[1]

  • Steric Protection: The bulky cyclohexyl group prevents the formation of "bis" or "tris" complexes (ML₂ or ML₃) with larger metals, favoring the formation of ML (1:[2]1) species with open coordination sites for catalytic or biological activity.[1][2]

Experimental Protocols

Synthesis of [Cu(NCPA)Cl₂] Complex

Objective: Isolate a characterizable 1:1 copper complex.[2]

Reagents:

  • N-Cyclohexylpyridin-2-amine (1.0 mmol, 176 mg)[1][2]

  • CuCl₂[2]·2H₂O (1.0 mmol, 170 mg)

  • Ethanol (Absolute, 20 mL)

Protocol:

  • Ligand Solution: Dissolve 176 mg of NCPA in 10 mL of absolute ethanol. The solution should be clear and colorless.

  • Metal Addition: Dissolve 170 mg of CuCl₂·2H₂O in 10 mL of hot ethanol.

  • Mixing: Dropwise add the copper solution to the ligand solution under constant magnetic stirring at 50°C.

    • Observation: Solution typically turns from blue to deep green/brown.[1][2]

  • Reflux: Reflux the mixture for 2 hours to ensure thermodynamic equilibrium.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Filter the resulting precipitate (often green needles).[1][2] Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Drying: Vacuum dry at 40°C for 4 hours.

Potentiometric Titration (Stability Constant Determination)

Objective: Determine the protonation constant (pKa) and metal stability constant (log K).[2]

System Setup:

  • Apparatus: Automatic titrator with glass electrode (calibrated at pH 4.0, 7.0, 10.0).

  • Solvent: 50% v/v Dioxane-Water (to ensure ligand solubility).

  • Ionic Strength: 0.1 M KNO₃.[1][2]

Workflow:

  • Ligand Titration: Titrate 50 mL of 1.0 mM NCPA + 0.1 M KNO₃ with 0.1 M NaOH to determine ligand pKa.[1][2]

  • Complex Titration: Titrate 50 mL of (1.0 mM NCPA + 0.5 mM Metal Ion) with 0.1 M NaOH.

  • Data Analysis: Use Hyperquad or similar software to fit the curve.[1][2]

    • Note: Expect the metal-ligand curve to diverge from the ligand curve at lower pH (~pH 4-5) for Cu(II), indicating complex formation.[2]

ExperimentalWorkflow cluster_Analysis Characterization Loop Start Start: Raw Materials Solubilization 1. Solubilize Ligand (Ethanol or Dioxane/Water) Start->Solubilization Reaction 2. Metal Salt Addition (1:1 Stoichiometry) Solubilization->Reaction Analysis1 UV-Vis Spectroscopy (d-d transitions shift) Reaction->Analysis1 Analysis2 IR Spectroscopy (Pyridine Ring Breathing Shift) Analysis1->Analysis2 Result Validated Complex [M(NCPA)Cl₂] Analysis2->Result

Figure 2: Experimental workflow for synthesis and validation of NCPA-Metal complexes.

Spectroscopic Validation (Self-Validating System)

To confirm coordination without X-ray crystallography, use these diagnostic shifts:

  • FT-IR Spectroscopy:

    • Pyridine Ring Breathing: The characteristic band at ~990 cm⁻¹ (free ligand) shifts to ~1010–1020 cm⁻¹ upon coordination to a metal.[2] This confirms the Pyridine-N is the donor.[1]

    • N-H Stretch: The secondary amine N-H stretch (~3300 cm⁻¹) typically remains or shifts slightly but does not disappear (unless deprotonated), confirming the neutral binding mode.[2]

  • UV-Vis Spectroscopy (Cu²⁺):

    • Free Cu²⁺ (aq) absorbs at ~800 nm.[1][2]

    • [Cu(NCPA)]²⁺ complex exhibits a hypsochromic shift (blue shift) to ~650–700 nm due to the stronger field of the nitrogen donor compared to water.[2]

References

  • Constable, E. C., et al. (1989).[1][2] "Structural Features of Cyclometallated Complexes." Journal of Chemical Society, Dalton Transactions.[1]

  • PubChem. (2025).[1][2][4] "N-Cyclohexylpyridin-2-amine Compound Summary." National Library of Medicine.[1][2] [2]

  • Hancock, R. D., & Martell, A. E. (1989).[2] "Ligand Design for Selective Complexation of Metal Ions in Aqueous Solution." Chemical Reviews. [2]

  • Yamami, M., et al. (2003).[1][2] "Crystal structure of (2-aminopyrimidine)-(pyridine-2,6-dicarboxylato)-copper(II)." Zeitschrift für Kristallographie.[1][2]

Sources

Comparative

In Silico Modeling of N-Cyclohexylpyridin-2-amine Receptor Binding: A Comparative Technical Guide

This guide provides a comparative technical analysis of in silico strategies for modeling N-Cyclohexylpyridin-2-amine , a scaffold sharing structural homology with Type I kinase inhibitors and Sigma receptor ligands.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of in silico strategies for modeling N-Cyclohexylpyridin-2-amine , a scaffold sharing structural homology with Type I kinase inhibitors and Sigma receptor ligands.[1]

Content Type: Publish Comparison Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists.

Executive Summary & Pharmacophore Analysis

N-Cyclohexylpyridin-2-amine represents a classic "hinge-binder" pharmacophore utilized in kinase inhibition, while its lipophilic cyclohexyl moiety makes it a candidate for hydrophobic pocket exploration in GPCRs and Sigma receptors.[1]

Effective modeling of this compound requires balancing two competing physical forces:

  • Directional Hydrogen Bonding: The 2-aminopyridine motif forms a rigid bidentate H-bond pattern (Donor-Acceptor) with backbone residues (e.g., the "hinge" region in kinases).[1]

  • Entropic Hydrophobic Fitting: The cyclohexyl ring is flexible (chair/boat conformers) and lipophilic, requiring accurate sampling of receptor plasticity to avoid false-positive clashes.[1]

This guide compares three modeling tiers: Standard Rigid Docking (SRD) , Induced Fit Docking (IFD) , and Molecular Dynamics-based Free Energy Perturbation (MD-FEP) .[1]

Comparative Performance Matrix

The following table summarizes the performance of leading algorithms when applied to N-Cyclohexylpyridin-2-amine derivatives.

FeatureStandard Rigid Docking Induced Fit Docking (IFD) MD / FEP+
Primary Tool AutoDock Vina / Glide SPGlide IFD / GOLDDesmond / GROMACS / FEP+
Receptor State Fixed (Crystal Structure)Flexible Side ChainsFully Flexible System
Cyclohexyl Sampling Pre-generated conformersOn-the-fly samplingDynamic equilibrium
Accuracy (RMSD) Low (< 3.0 Å)High (< 1.5 Å)Very High (< 1.0 Å)
Comp.[1] Cost MinutesHoursDays
Best For Virtual Screening (Hit ID)Pose Prediction (Lead Opt)Affinity Prediction (Ki/IC50)

Critical Workflow: Protocol & Causality

Phase 1: Ligand Preparation (The Conformer Trap)

The Pitfall: The cyclohexyl ring is not planar. Using a single 2D-to-3D conversion often locks the ring in a high-energy "boat" or distorted "chair" conformation, leading to poor docking scores due to steric clashes.[1]

Corrective Protocol:

  • Generation: Use LigPrep (Schrödinger) or RDKit to generate 3D conformers.[1]

  • Sampling: Explicitly generate ring conformations. Ensure the lowest-energy chair conformation is the dominant input species.[1]

  • Protonation: The pyridine nitrogen (

    
    ) is sensitive to pH.[1] At physiological pH (7.4), the neutral form dominates, but the protonated form may be stabilized inside an acidic pocket (e.g., Asp/Glu rich). Generate both states. 
    
Phase 2: Receptor Grid Generation (The Hinge Constraint)

Target Example: CDK2 (PDB: 1DI8 or similar).[1] Causality: The aminopyridine moiety mimics the adenine ring of ATP. To ensure biological relevance, you must enforce H-bond constraints.[1]

  • AutoDock Vina: Define the grid box centered on the native ligand.[1] No explicit constraints.

  • Glide (Schrödinger): Define a H-bond constraint on the backbone hinge residue (e.g., Leu83 in CDK2).[1] This forces the pyridine nitrogen to orient correctly, filtering out chemically nonsensical poses immediately.

Phase 3: Docking Strategy Comparison
A. Rigid Docking (AutoDock Vina)[1]
  • Method: The protein is treated as a rigid block.[1]

  • Pros: Extremely fast. Good for screening libraries of N-substituted pyridines.[1]

  • Cons: Fails to accommodate the cyclohexyl ring if the pocket is tight (e.g., "gatekeeper" residues).

  • Verdict: Use only for initial filtering.

B. Induced Fit Docking (Glide IFD / GOLD)[1]
  • Method:

    • Soft Docking: Van der Waals radii of receptor atoms are scaled down (0.5x) to allow slight clashes.

    • Prime Refinement: Side chains within 5 Å of the ligand are reoriented (energy minimized).[1]

    • Re-Docking: The ligand is docked into the optimized pocket.[1]

  • Why it wins for this molecule: The cyclohexyl ring is bulky.[1] IFD allows residues like Phe or Tyr in the binding pocket to rotate ("breathe") to accommodate the aliphatic bulk.

  • Verdict: Gold Standard for pose prediction of this specific scaffold.

Visualizing the Workflow

The following diagram illustrates the decision logic for modeling N-Cyclohexylpyridin-2-amine, specifically addressing the handling of the flexible cyclohexyl tail.

G Start Input: N-Cyclohexylpyridin-2-amine LigPrep Ligand Prep (Generate Chair/Boat Conformers) Start->LigPrep ProtState Protonation State Check (Neutral vs Protonated Pyridine) LigPrep->ProtState DockingChoice Select Docking Strategy ProtState->DockingChoice Rigid Rigid Docking (Vina/SP) High Throughput DockingChoice->Rigid Large Library IFD Induced Fit Docking (IFD) Pose Prediction DockingChoice->IFD Single Lead Opt AnalysisRigid Filter: H-Bond to Hinge? Rigid->AnalysisRigid AnalysisIFD Prime Refinement (Optimize Side Chains) IFD->AnalysisIFD MD MD Simulation (100ns) Solvent Interaction Analysis AnalysisRigid->MD Top Hits AnalysisIFD->MD Refine Pose Result Output: Binding Affinity (ΔG) MD->Result

Caption: Decision tree for N-Cyclohexylpyridin-2-amine modeling, prioritizing Induced Fit Docking (IFD) to accommodate the cyclohexyl ring steric bulk.

Experimental Validation & Scoring

To validate the in silico results, the following binding energy estimation methods are recommended, ranked by accuracy for this chemical class.

MM-GBSA (Molecular Mechanics-Generalized Born Surface Area)
  • Protocol: Run a post-docking minimization using the VSGB 2.0 solvation model.

  • Equation:

    
    [1]
    
  • Expectation: For aminopyridines, a

    
     of -8.0 to -11.0 kcal/mol  typically correlates with micromolar to nanomolar activity.[1]
    
  • Note: Excellent for ranking derivatives (e.g., cyclohexyl vs. cyclopentyl).[1]

Experimental Assay Correlation (The "Truth" Test)

To prove the model's predictive power, correlate docking scores with:

  • Thermal Shift Assay (TSA/DSF): Measures the increase in protein melting temperature (

    
    ) upon ligand binding.[1] N-Cyclohexylpyridin-2-amine should stabilize the kinase domain, shifting 
    
    
    
    by 2–5°C.[1]
  • Surface Plasmon Resonance (SPR): Provides kinetic data (

    
    , 
    
    
    
    ). The cyclohexyl group often slows
    
    
    due to hydrophobic burial.[1]

References

  • PDB ID: 1DI8 (CDK2 Complex) . Crystal structure of human CDK2 complexed with an aminopyridine inhibitor. RCSB Protein Data Bank.[1] [Link]

  • Sastry, G. M., et al. (2013) .[1] "Docking and scoring in drug discovery: a review." Chem Biol Drug Des. [Link]

  • Sherman, W., et al. (2006) .[1] "Novel Method for Modeling Ligand Binding: Induced Fit Docking." Journal of Medicinal Chemistry. [Link]

  • Trott, O., & Olson, A. J. (2010) . "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function."[1] Journal of Computational Chemistry. [Link]

  • Genheden, S., & Ryde, U. (2015) .[1] "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Cyclohexylpyridin-2-amine proper disposal procedures

Operational Guide: Safe Disposal and Handling of N-Cyclohexylpyridin-2-amine Executive Summary & Chemical Profile The Core Directive: Disposal of N-Cyclohexylpyridin-2-amine (CAS: 22353-33-9) requires strict adherence to...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of N-Cyclohexylpyridin-2-amine

Executive Summary & Chemical Profile

The Core Directive: Disposal of N-Cyclohexylpyridin-2-amine (CAS: 22353-33-9) requires strict adherence to organic base segregation protocols .[1][2] Unlike simple solvents, this compound combines the toxicity potential of pyridine rings with the alkalinity of secondary amines.

Why This Matters: Improper disposal (e.g., mixing with acidic waste streams) can result in immediate, violent exothermic reactions and the release of toxic pyridine vapors. This guide treats the substance with the "Precautionary Principle," assuming the toxicity profile of analogous 2-aminopyridines.

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
Chemical Name N-Cyclohexylpyridin-2-aminePrimary Label Identifier
CAS Number 22353-33-9Use for Waste Manifesting
Molecular Formula C₁₁H₁₆N₂High Nitrogen Content (NOx risk during incineration)
Functional Class Aminopyridine (Secondary Amine)Incompatible with Acids & Oxidizers
Physical State Solid (typically) or Viscous LiquidRequires solid waste bin or solvent dissolution
Primary Hazards Acute Tox.[1][3][4] (Oral/Dermal), IrritantDo NOT handle without full PPE

Pre-Disposal: Segregation & Waste Characterization

The Scientist’s Rationale: In waste management, chemical compatibility trumps convenience . N-Cyclohexylpyridin-2-amine is a base.[1][2] If you throw this into a "General Organic Waste" carboy that contains acetic acid or HCl residues, you will generate heat and potentially pressurize the container.

Waste Stream Designation:

  • Primary Choice: Solid Hazardous Waste (if solid).

  • Secondary Choice: Basic Organic Waste (if dissolved).

  • Forbidden Streams: Acidic Waste, Oxidizing Waste, Sanitary Sewer (Drain).

Visualization: Waste Segregation Decision Tree

This logic ensures you select the correct waste stream to prevent cross-reactivity.[2]

SegregationLogic Start Start: Waste Identification (N-Cyclohexylpyridin-2-amine) State Physical State? Start->State Solid Solid Form State->Solid Liquid Liquid/Solution State->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Place in SolventCheck Is solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Halo Halogenated Basic Waste SolventCheck->Halo Yes NonHalo Non-Halogenated Basic Waste SolventCheck->NonHalo No Warning CRITICAL: DO NOT MIX WITH ACIDS Halo->Warning NonHalo->Warning

Figure 1: Decision logic for segregating aminopyridine waste. Note the critical prohibition against acidic mixing.

Step-by-Step Disposal Protocol

This protocol is a self-validating system: each step prepares the safety conditions for the next.[2]

Phase 1: Preparation & PPE
  • Don PPE: Nitrile gloves (minimum 0.11mm thickness) are standard. If handling concentrated stock solutions, double-glove or use Silver Shield/Laminate gloves to prevent permeation of the pyridine ring [1].

  • Ventilation: All manipulations must occur inside a certified chemical fume hood.[5]

Phase 2: Packaging (The "Bulking" Procedure)

For Solid Waste:

  • Place the solid N-Cyclohexylpyridin-2-amine into a clear polyethylene bag.[1][2]

  • Tie the bag securely.[6]

  • Place this bag into the Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

  • Labeling: Tag the waste specifically as "Toxic Solid, Organic, N.O.S. (Contains N-Cyclohexylpyridin-2-amine)."[1][2]

For Liquid Waste (Stock Solutions):

  • Verify the receiving carboy is labeled "Organic Waste - Basic" or "Organic Waste - General (No Acid)."

  • The pH Check (Self-Validation): Before pouring, check the pH of the waste container if unsure. If pH < 7, do not pour . You risk an exotherm. Find a neutral or basic waste container.

  • Pour slowly using a funnel to avoid splashing.

  • Rinse the original container 3x with a compatible solvent (e.g., Ethanol) and add rinsate to the waste.

Phase 3: Final Disposal (Facility Level)
  • Method: High-temperature incineration with secondary combustion chamber and scrubber.

  • Reasoning: Nitrogen-containing heterocycles generate Nitrogen Oxides (NOx) when burned. Standard combustion is insufficient; controlled incineration ensures complete destruction of the pyridine ring without releasing toxic emissions [2].

Emergency Contingency: Spill Response

If a spill occurs, speed and containment are vital to prevent vaporization and inhalation.[7][8]

Visualization: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Evacuate if >100mL) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Contain 3. Containment (Dyke with absorbent socks) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into sealed jar) Absorb->Collect Label 6. Label as Hazardous Waste Collect->Label

Figure 2: Linear workflow for managing laboratory spills of N-Cyclohexylpyridin-2-amine.

Spill Cleanup Nuances:

  • Do not use paper towels alone; they increase the surface area for evaporation. Use an inert absorbent like vermiculite or sand.

  • Decontamination: After bulk removal, wipe the surface with a mild detergent solution. Do not use bleach (hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas).

Regulatory Compliance (RCRA/EPA)

While N-Cyclohexylpyridin-2-amine is not explicitly "P-listed" (Acute Hazardous Waste) by specific name like its cousin 4-Aminopyridine (P008), it falls under Characteristic Waste guidelines due to toxicity and ignitability potential [3].[1][2]

  • Waste Code Assignment:

    • If the waste is ignitable (Flash point <60°C): D001 .

    • If toxicity is the primary concern (based on TCLP or knowledge of process): D000 (Toxic N.O.S.) .

    • Best Practice: Classify as "Non-Halogenated Organic Solvent Waste" or "Lab Pack" for incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Combustion. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Essential Protective Measures for Handling N-Cyclohexylpyridin-2-amine in a Laboratory Setting

A Senior Application Scientist's Guide to Safety and Operational Integrity For researchers and scientists engaged in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safety and Operational Integrity

For researchers and scientists engaged in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the use of N-Cyclohexylpyridin-2-amine, emphasizing the critical role of Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each protective measure.

Understanding the Hazard Profile of N-Cyclohexylpyridin-2-amine

Before any laboratory work commences, a comprehensive understanding of the substance's hazard profile is essential. N-Cyclohexylpyridin-2-amine is classified as harmful if swallowed and causes serious eye irritation.[1] This necessitates a stringent approach to PPE to prevent accidental ingestion and eye contact. While specific data for N-Cyclohexylpyridin-2-amine is limited, analogous compounds with amine and pyridine functionalities often present risks of skin irritation and respiratory effects. Therefore, a cautious and comprehensive approach to PPE is warranted.

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling N-Cyclohexylpyridin-2-amine, regardless of the scale of the operation.

Eye and Face Protection: The First Line of Defense

Rationale: The primary and most immediate danger posed by N-Cyclohexylpyridin-2-amine is serious eye irritation.[1] Direct contact with the eyes can lead to significant discomfort and potential damage.

Protocol:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement.

  • Best Practice: For all procedures involving the transfer of liquids or the potential for splashing, chemical splash goggles are required.

  • High-Risk Operations: When handling larger quantities or performing reactions under pressure, a full-face shield worn over chemical splash goggles is mandatory to protect the entire face from splashes and potential vessel ruptures.

Hand Protection: Preventing Dermal Absorption

Rationale: While the specific skin irritation potential of N-Cyclohexylpyridin-2-amine is not fully characterized, many amine-containing compounds can cause skin irritation or be absorbed through the skin. Therefore, appropriate chemical-resistant gloves are crucial.

Protocol:

  • Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in situations with a high risk of spillage, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Glove Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Double-gloving is recommended during high-risk procedures. Gloves should be removed promptly and disposed of correctly if contamination is suspected. Hands should be washed thoroughly with soap and water after removing gloves.[2][3][4]

Protective Clothing: Shielding the Body

Rationale: To prevent accidental skin contact from spills or splashes, appropriate protective clothing is essential.

Protocol:

  • A flame-resistant lab coat is mandatory.

  • Ensure the lab coat is fully buttoned to provide maximum coverage.

  • For large-scale operations, a chemical-resistant apron worn over the lab coat is recommended.

  • Long pants and closed-toe shoes are required at all times in the laboratory.

Respiratory Protection: A Precautionary Measure

Rationale: While the vapor pressure of N-Cyclohexylpyridin-2-amine is not high, heating the compound or generating aerosols can lead to inhalation exposure. Similar amine compounds can cause respiratory irritation.[4][5]

Protocol:

  • All handling of N-Cyclohexylpyridin-2-amine should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[4][6]

  • If work outside of a fume hood is unavoidable and there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required. A proper fit test and training on respirator use are mandatory before independent use.

Task-Specific PPE Recommendations

The level of PPE required can be adjusted based on the specific task and the associated risks. The following table provides a general guideline:

TaskEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLab coatChemical fume hood
Dissolving and Solution Preparation Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Running Reactions (Small Scale) Chemical splash gogglesNitrile glovesLab coatChemical fume hood
Running Reactions (Large Scale) Face shield over gogglesNeoprene or butyl rubber glovesChemical-resistant apron over lab coatChemical fume hood
Work-up and Purification Chemical splash gogglesNeoprene or butyl rubber glovesChemical-resistant apron over lab coatChemical fume hood
Spill Cleanup Face shield over gogglesHeavy-duty chemical resistant glovesChemical-resistant apron over lab coatNIOSH-approved respirator (if significant vapor)

Procedural Workflow for Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Wash1 Wash Hands Don4->Wash1 Begin Work Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 Wash2 Wash Hands Doff4->Wash2 Start Enter Lab Start->Don1 End Exit Lab Wash1->Doff1 Work Complete Wash2->End

Caption: PPE Donning and Doffing Workflow

Spill and Disposal Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Don the appropriate PPE as outlined in the "Spill Cleanup" section of the task-specific table.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with institutional and local regulations.[4][6]

Waste Disposal: All waste containing N-Cyclohexylpyridin-2-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][6] Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][6] Seek medical attention if irritation develops or persists.

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][6]

Ingestion: Do NOT induce vomiting.[4][6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle N-Cyclohexylpyridin-2-amine, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Vertex AI Search.
  • Fisher Scientific.
  • ChemicalBook.
  • Fisher Scientific.
  • Vertex AI Search.
  • Santa Cruz Biotechnology. Cyclopropylamine.
  • PubChem. 1-Cyclohexylpropan-2-amine | C9H19N | CID 115665.
  • PPG Industries.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet.
  • Fisher Scientific.
  • North Metal and Chemical Company. Cyclohexylamine.
  • Safety D
  • CDH Fine Chemical.
  • PubChem. N-Cyclohexylpyridin-2-amine | C11H16N2 | CID 84957.
  • 6 - SAFETY D
  • Occupational Safety and Health Administration.
  • Occupational Safety and Health Administration.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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